4,5,6-Trichloropyrimidin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5,6-trichloropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUTUCGOBIRQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323205 | |
| Record name | 4,5,6-trichloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51501-53-2 | |
| Record name | 51501-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6-trichloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4,5,6-Trichloropyrimidin-2-amine from Tetrachloropyrimidine: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of 4,5,6-trichloropyrimidin-2-amine, a valuable intermediate in medicinal chemistry, starting from 2,4,5,6-tetrachloropyrimidine. The core of this transformation is a regioselective nucleophilic aromatic substitution (SNAr) reaction. This document details the underlying chemical principles, presents detailed experimental protocols adapted from established procedures for analogous compounds, and summarizes key quantitative data. Visual diagrams are provided to illustrate the reaction pathway and experimental workflow, ensuring clarity for professionals in the field.
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Specifically, 2-aminopyrimidines are recognized as a highly privileged structural motif present in a wide array of bioactive molecules.[2][3] this compound serves as a versatile chemical building block, offering multiple reactive sites for further functionalization in the synthesis of complex pharmaceutical agents. The most direct synthetic route to this compound involves the selective amination of the readily available starting material, 2,4,5,6-tetrachloropyrimidine.
Core Synthesis Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The conversion of tetrachloropyrimidine to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, exacerbated by four electron-withdrawing chlorine atoms, makes it highly susceptible to attack by nucleophiles such as ammonia.
Regioselectivity: The primary challenge in this synthesis is controlling the regioselectivity of the amination. The chlorine atoms at the C2, C4, and C6 positions are all potential leaving groups.
-
General Reactivity: In many reactions involving dichloropyrimidines or trichloropyrimidines, the chlorine atoms at the C4 and C6 positions are kinetically favored for substitution over the C2 position.[4][5]
-
Substrate-Specific Selectivity: However, in the case of 2,4,5,6-tetrachloropyrimidine, reactions with certain nucleophiles, particularly secondary and tertiary amines, have been shown to proceed with high selectivity at the C2 position.[6] Direct amination with ammonia on similar polychlorinated pyrimidines often results in the formation of isomeric mixtures, complicating purification and reducing the yield of the desired product.[6][7]
Achieving high C2 selectivity often requires careful optimization of reaction conditions or the use of modern catalytic systems designed to direct the nucleophile to the desired position.[8]
Experimental Protocols
While a specific protocol for the direct synthesis of this compound from tetrachloropyrimidine using ammonia is not extensively detailed in the cited literature, a robust experimental procedure can be adapted from highly analogous reactions involving secondary amines, which demonstrate excellent C2 selectivity and high yields.[6]
Protocol: Synthesis of this compound
This protocol is an adapted methodology based on established procedures for similar transformations.[6]
Materials and Equipment:
-
2,4,5,6-Tetrachloropyrimidine (Starting Material)
-
Ammonia source (e.g., 7N Ammonia in Methanol, or Aqueous Ammonia 28%)
-
Solvent: Toluene or Dioxane
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) or LC-MS for reaction monitoring
Procedure:
-
Reaction Setup: In a properly ventilated fume hood, charge a round-bottom flask with 2,4,5,6-tetrachloropyrimidine (1.0 eq). Add a suitable solvent such as toluene (approx. 0.2-0.5 M concentration).
-
Addition of Nucleophile: To the stirred suspension, add the ammonia solution (2.0-3.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for toluene, approx. 110°C) and maintain for 1-8 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature. If a precipitate (ammonium chloride salt) has formed, it can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove excess ammonia and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture) to yield pure this compound.
-
Safety Precautions: 2,4,5,6-Tetrachloropyrimidine is a hazardous substance that can cause skin irritation and serious eye irritation.[9] All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data for Analogous Syntheses
Direct and high-yield synthesis of the primary amine is challenging; however, related reactions with secondary amines on tetrachloropyrimidine show high efficiency and selectivity for the C2 position. The data from these reactions provide a valuable benchmark for optimizing the synthesis of the target compound.
| Amine Nucleophile | Solvent | Reaction Conditions | Yield (%) | Reference |
| Diethylamine | Toluene | Reflux, 1 hour | 96 | [6] |
| Piperidine | Toluene | Reflux, 5 hours | 99 | [6] |
| N,N-Dimethylaniline | Toluene | Reflux, 8 hours | 96 | [6] |
Mandatory Visualizations
The following diagrams illustrate the chemical transformation and the general experimental process.
Caption: Reaction scheme for the amination of tetrachloropyrimidine.
Caption: General workflow for the synthesis and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines [organic-chemistry.org]
- 9. 2,4,5,6-Tetrachloropyrimidine | C4Cl4N2 | CID 15690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 4,5,6-Trichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5,6-Trichloropyrimidin-2-amine (CAS RN: 51501-53-2). This compound, a substituted pyrimidine, is of interest to researchers in medicinal chemistry and drug discovery as a potential building block for the synthesis of novel therapeutic agents. This document summarizes its known physical and chemical characteristics, details experimental protocols for its synthesis and reactivity, and provides relevant safety and handling information. Due to the limited availability of experimental data, this guide also includes predicted properties and highlights areas for future investigation.
Introduction
Substituted pyrimidines are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved drugs. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of their pharmacological properties. This compound, with its reactive chlorine and amino substituents, represents a versatile scaffold for the development of new chemical entities. Its potential applications span various therapeutic areas, including oncology and infectious diseases, where pyrimidine analogs have shown significant promise. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Physicochemical Properties
The experimental data for the physical properties of this compound are not extensively reported in the literature. The following tables summarize the available information, including compound identifiers and both experimental and predicted data.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-Amino-4,5,6-trichloropyrimidine |
| CAS Number | 51501-53-2 |
| Molecular Formula | C₄H₂Cl₃N₃ |
| Molecular Weight | 198.44 g/mol |
| Synonyms | (4,5,6-trichloropyrimidin-2-yl)amine, NSC403354 |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | 386.3°C (Predicted) | Commercial Supplier |
| Solubility | Data not available | |
| Appearance | Data not available | |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | Commercial Supplier |
Spectral Data
-
¹H NMR: The spectrum is expected to show a broad singlet for the amino (-NH₂) protons. The chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the electronegative chlorine and nitrogen atoms.
-
IR Spectroscopy: The spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. C-Cl stretching vibrations will also be present at lower frequencies.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (198.44 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Chemical Properties and Reactivity
This compound is a reactive molecule, with its chemistry dominated by the nucleophilic substitution of the chlorine atoms and reactions involving the amino group. The electron-withdrawing nature of the pyrimidine ring and the three chlorine atoms makes the carbon atoms at positions 4, 5, and 6 susceptible to nucleophilic attack.
A key study by Lopez et al. (2009) investigated the reactivity of this compound. They reported that the reaction of 2-amino-4,5,6-trichloropyrimidine with sodium methoxide in methanol at room temperature resulted in the selective substitution of the chlorine atom at the 6-position to yield 2-amino-4,5-dichloro-6-methoxypyrimidine. This indicates a difference in reactivity among the three chlorine atoms, providing an opportunity for regioselective synthesis.
Experimental Protocols
The following experimental protocols are based on the procedures described in the scientific literature.
Synthesis of 2-Amino-4,5,6-trichloropyrimidine
The synthesis of 2-amino-4,5,6-trichloropyrimidine can be achieved via an unusual aromatic substitution of a nitro group. The following protocol is adapted from Lopez et al. (2009).
Starting Material: 2-amino-4-hydroxy-5-nitropyrimidin-6-one.
Reagents:
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
A mixture of 2-amino-4-hydroxy-5-nitropyrimidin-6-one, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF) is prepared. The optimal ratio of the starting material to POCl₃ and DMF is reported to be 1:8:4.4.
-
The reaction mixture is heated.
-
Upon completion of the reaction, the mixture is carefully poured into water.
-
The intermediate product undergoes hydrolysis upon standing in water to yield 2-amino-4,5,6-trichloropyrimidine.
Reaction with Sodium Methoxide
This protocol describes the nucleophilic substitution reaction of 2-amino-4,5,6-trichloropyrimidine with sodium methoxide, as reported by Lopez et al. (2009).
Starting Material: 2-amino-4,5,6-trichloropyrimidine.
Reagents:
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
2-amino-4,5,6-trichloropyrimidine is dissolved in methanol.
-
Sodium methoxide is added to the solution.
-
The reaction is stirred at room temperature.
-
The reaction progress is monitored to completion.
-
The product, 2-amino-4,5-dichloro-6-methoxypyrimidine, is isolated and purified.
Applications in Drug Discovery
While specific biological activities for this compound are not extensively documented, its structural motifs are present in many compounds with known pharmacological effects. The aminopyrimidine core is a well-established pharmacophore in a variety of therapeutic agents, particularly as kinase inhibitors. The trichloro-substitution offers multiple points for diversification, allowing for the generation of libraries of novel compounds for biological screening.
The reactivity of the chlorine atoms allows for their displacement with various nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of functional groups. This makes this compound a valuable starting material for the synthesis of targeted libraries for screening against various biological targets, including but not limited to:
-
Protein kinases
-
Dihydropteroate synthase (DHPS) in microorganisms
-
Other enzymes and receptors where pyrimidine-based ligands have shown activity
Safety and Handling
Detailed toxicology data for this compound is not available. As with any halogenated aromatic amine, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with significant potential for use in the synthesis of novel compounds for drug discovery and development. While there is a notable lack of comprehensive experimental data on its physical and spectral properties, its synthesis and some aspects of its reactivity have been described in the scientific literature. This guide provides a summary of the currently available information to aid researchers in their work with this compound. Further studies are warranted to fully characterize its physicochemical properties and to explore its potential as a scaffold for the development of new therapeutic agents.
4,5,6-Trichloropyrimidin-2-amine CAS number and molecular structure
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5,6-Trichloropyrimidin-2-amine (CAS No: 51501-53-2), a versatile heterocyclic intermediate with significant potential in medicinal chemistry and drug development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application as a key building block for biologically active molecules, particularly as a precursor to inhibitors of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). All quantitative data is presented in structured tables, and key processes are visualized using workflow and pathway diagrams.
Core Compound Identification and Molecular Structure
This compound is a substituted pyrimidine characterized by an amine group at the C2 position and chlorine atoms at the C4, C5, and C6 positions. This substitution pattern renders the molecule an important scaffold for further chemical modifications.
Molecular Formula: C₄H₂Cl₃N₃
Molecular Weight: 198.44 g/mol
CAS Number: 51501-53-2[1]
Synonyms: 2-Amino-4,5,6-trichloropyrimidine
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
Direct experimental data for this compound is not extensively available in the cited literature. Therefore, data for closely related compounds are provided for comparison.
Table 1: Physicochemical Properties
| Property | Value | Compound | Reference |
| Molecular Formula | C₄H₂Cl₃N₃ | This compound | - |
| Molecular Weight | 198.44 g/mol | This compound | - |
| CAS Number | 51501-53-2 | This compound | [1] |
| Melting Point | 96-97 °C | 2-(N-Methylphenylamino)-4,5,6-trichloropyrimidine | |
| Melting Point | 162-164 °C | 4,5,6-Trichloropyrimidine-2-carboxamide | [2] |
| Boiling Point | 210-215 °C | 2,4,6-Trichloropyrimidine | [3] |
| Density | 1.595 g/mL at 20 °C | 2,4,6-Trichloropyrimidine | [3] |
Table 2: Spectroscopic Data (Comparative)
Note: Experimental spectra for this compound were not found in the reviewed literature. The data below is for a structurally similar derivative and related compounds and should be used as a reference for expected spectral features.
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Assignment | Compound | Reference |
| FTIR | 3402, 3291, 3219, 3167 | N-H stretches | 4,5,6-Trichloropyrimidine-2-carboxamide | [2] |
| 1686 | C=O stretch | 4,5,6-Trichloropyrimidine-2-carboxamide | [2] | |
| ¹H NMR | 8.04 (br s, 1H), 7.32 (br s, 1H) | -NH₂ | 4,5,6-Trichloropyrimidine-2-carboxamide (in acetone-d₆) | [2] |
| ¹³C NMR | 161.9, 160.6, 155.8, 131.1 | Quaternary carbons | 4,5,6-Trichloropyrimidine-2-carboxamide (in acetone-d₆) | [2] |
| Mass Spec (EI) | 182, 184 (M+) | Molecular Ion | 2,4,5-Trichloropyrimidine | [4] |
Experimental Protocols
Synthesis of this compound
A documented synthesis of 2-amino-4,5,6-trichloropyrimidine involves the chlorination and concurrent displacement of a nitro group from a pyrimidine precursor.
Starting Material: 2-Amino-4-hydroxy-5-nitropyrimidin-6-one
Reagents:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 2-amino-4-hydroxy-5-nitropyrimidin-6-one, phosphorus oxychloride, and N,N-dimethylformamide is prepared. The optimal reported ratio of the starting pyrimidine to POCl₃ and DMF is 1:8:4.4.
-
The reaction mixture is heated. Note: The original source does not specify the exact temperature and reaction time for this specific transformation, but similar reactions with other pyrimidines suggest elevated temperatures are required.
-
During the reaction, an intermediate, likely a Vilsmeier-Haack type adduct, is formed which facilitates the substitution of the hydroxyl and nitro groups with chlorine atoms. The amino group at the C2 position is temporarily protected.
-
Upon completion of the reaction (monitored by TLC), the mixture is carefully poured into water.
-
The aqueous workup removes the protecting group from the C2-amino function, leading to the precipitation of the crude product.
-
The solid 2-amino-4,5,6-trichloropyrimidine is collected by filtration, washed with water, and can be further purified by recrystallization.
Applications in Drug Development & Relevant Pathways
This compound is a valuable intermediate in the synthesis of targeted therapeutics. Its primary reported application is as a precursor for the development of inactivators of O⁶-methylguanine-DNA methyltransferase (MGMT), a critical DNA repair protein.[5]
Role of MGMT in DNA Repair and Cancer Therapy
MGMT is a DNA repair enzyme that removes alkyl groups from the O⁶ position of guanine, a common site of DNA damage caused by alkylating chemotherapeutic agents (e.g., temozolomide). High levels of MGMT in cancer cells can lead to resistance to these drugs. By inhibiting MGMT, cancer cells become more susceptible to the cytotoxic effects of alkylating agents.
Diagrams of Synthesis Workflow and Biological Application
Caption: Synthesis workflow for this compound and its use.
Caption: Role of MGMT in DNA repair and the action of its inhibitors.
Conclusion
This compound is a key heterocyclic building block with significant synthetic utility. Its facile synthesis and the reactivity of its chloro-substituents make it an attractive starting material for the generation of diverse chemical libraries. Its demonstrated role as a precursor to MGMT inhibitors highlights its importance for researchers and scientists in the field of oncology and drug development, offering a scaffold for the creation of novel therapeutics aimed at overcoming chemotherapy resistance. Further characterization of its physicochemical and spectroscopic properties would be beneficial for its broader application.
References
Spectroscopic Data Interpretation for 4,5,6-Trichloropyrimidin-2-amine: A Technical Guide
For Immediate Release
This in-depth technical guide offers a comprehensive analysis of the spectroscopic data for 4,5,6-trichloropyrimidin-2-amine (C₄H₂Cl₃N₃), a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document provides a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while direct experimental data for this specific molecule is limited in publicly available literature, the presented data is a robust estimation based on closely related analogs, including 4,5,6-trichloropyrimidine-2-carboxamide and various substituted aminopyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0 - 7.0 | Broad Singlet | 2H | -NH₂ |
Note: The chemical shift of the amino protons is highly dependent on the solvent and concentration. The broad nature of the signal is attributed to rapid proton exchange and quadrupolar effects of the nitrogen atom.
Table 2: ¹³C NMR Spectral Data of this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C2 |
| ~158 | C4, C6 |
| ~128 | C5 |
Note: The chemical shifts are estimated based on data from 4,5,6-trichloropyrimidine-2-carboxamide and other chlorinated pyrimidines. The carbon attached to the amino group (C2) is expected to be significantly deshielded.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium-Strong | N-H stretching (asymmetric and symmetric) |
| 1650 - 1600 | Strong | N-H bending (scissoring) |
| 1580 - 1550 | Strong | C=N stretching (pyrimidine ring) |
| 800 - 750 | Strong | C-Cl stretching |
Note: Primary amines typically show two N-H stretching bands in this region.[1][2]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 197/199/201/203 | Variable | [M]⁺ (Molecular ion cluster) |
| 162/164/166 | Variable | [M-Cl]⁺ |
| 127/129 | Variable | [M-2Cl]⁺ |
Note: The molecular weight of this compound is 198.44 g/mol .[3] The isotopic pattern of the molecular ion will be characteristic for a compound containing three chlorine atoms, with relative peak intensities of approximately 100:98:32:3.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices.
NMR Spectroscopy
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum should be acquired on a 300 MHz or higher field spectrometer.
-
A standard pulse sequence is used.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum should be acquired on the same spectrometer.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
The spectral width should be set to cover the expected range (e.g., 0-180 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample is then placed on the crystal, and the sample spectrum is recorded.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 µg/mL) is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.
-
The molecules are ionized using a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
The detector records the abundance of each ion.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
References
An In-depth Technical Guide to the Solubility Profile of 4,5,6-Trichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility profile of 4,5,6-trichloropyrimidin-2-amine, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility in common laboratory solvents. This includes a qualitative solubility prediction, a detailed experimental protocol for equilibrium solubility determination, and a visual representation of the experimental workflow.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility in various solvent systems, which influences reaction kinetics, purification strategies, and formulation development. This guide provides a foundational understanding of its likely solubility characteristics and a practical approach to its empirical determination.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amine group can form hydrogen bonds, but the heavily chlorinated ring reduces overall polarity and hinders interaction with protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to High | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic compounds, including those with moderate polarity. |
| Non-polar | Hexane, Toluene, Dichloromethane | Low | The presence of the polar amine group and nitrogen heteroatoms is expected to limit solubility in non-polar solvents. |
Experimental Protocol for Equilibrium Solubility Determination
The "gold standard" for determining the solubility of a crystalline compound is the equilibrium solubility method, often referred to as the shake-flask method.[1] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.[2][3] The following protocol is a comprehensive guide to determining the equilibrium solubility of this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected laboratory solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, acetone, hexane, toluene, dichloromethane)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial for ensuring equilibrium is reached.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient period to allow for equilibration. This can range from 24 to 72 hours.[1] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the dissolved compound no longer changes).[4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any remaining undissolved particles.[2][4] This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.[2]
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.
-
3.3. Data Analysis and Reporting
-
Calculate the solubility of this compound in each solvent, typically expressed in units such as mg/mL or mol/L.
-
The results should be reported as the mean of multiple replicates along with the standard deviation.
-
The temperature at which the solubility was determined must be clearly stated.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the equilibrium solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not readily found in existing literature, this guide provides a robust framework for its determination. The predicted qualitative solubility offers a starting point for solvent selection, and the detailed experimental protocol enables researchers to generate reliable quantitative data. This information is indispensable for the effective utilization of this compound in various scientific and developmental applications.
References
An In-depth Technical Guide to the Potential Reactivity Sites of 4,5,6-Trichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The substituted pyrimidine, 4,5,6-trichloropyrimidin-2-amine, presents a versatile platform for the synthesis of novel compounds due to its multiple potential reaction sites. This technical guide provides a comprehensive analysis of the reactivity of this molecule, focusing on the principles of nucleophilic aromatic substitution (SNAr). Understanding the regioselectivity of such reactions is paramount for the efficient design and synthesis of new drug candidates. This document outlines the predicted reactivity of the chlorinated positions, provides detailed experimental protocols for substitution reactions, and explores potential signaling pathways where derivatives of this molecule may exhibit biological activity.
Predicted Reactivity of this compound
The primary mode of reaction for this compound with nucleophiles is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of three electron-withdrawing chlorine atoms, makes the carbon atoms bonded to chlorine susceptible to nucleophilic attack. The amino group at the C2 position, being an electron-donating group, modulates the reactivity of the chloro-substituted carbons.
The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 > C5.[2] With the C2 position already occupied by an amino group, the focus shifts to the relative reactivity of the C4, C5, and C6 positions. The C5 position is generally the least reactive towards nucleophilic attack in pyrimidines.[3] Therefore, the most probable sites for nucleophilic substitution on this compound are the C4 and C6 positions. The electron-donating amino group at C2 is expected to have a more pronounced deactivating effect on the adjacent C4 and C6 positions compared to the more distant C5 position, but the inherent reactivity of the C4/C6 positions in pyrimidines generally overcomes this deactivation.
Theoretical Reactivity Profile
A computational analysis of the molecule's electronic properties would provide a more precise prediction of its reactivity. By calculating the partial charges on the carbon atoms and analyzing the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the most electrophilic sites. Generally, in SNAr reactions, the nucleophile attacks the carbon atom with the most positive partial charge and the largest LUMO coefficient.[4]
Table 1: Predicted Reactivity of Chloro-Substituted Positions
| Position | Predicted Reactivity | Rationale |
| C4 | High | Inherently activated position for SNAr on the pyrimidine ring.[2] |
| C6 | High | Equivalent to the C4 position due to the symmetry of the pyrimidine ring.[2] |
| C5 | Low | Generally the least reactive position for SNAr on the pyrimidine ring.[3] |
Experimental Protocols for Nucleophilic Substitution
The following are detailed, generalized protocols for the reaction of this compound with common nucleophiles. Optimization of reaction conditions (solvent, temperature, base, and reaction time) may be necessary for specific substrates.
Reaction with Amine Nucleophiles
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)
-
Base (e.g., triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).[5]
-
Stir the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux) and monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Reaction with Thiol Nucleophiles
This protocol outlines a general method for the reaction with thiol nucleophiles.
Materials:
-
This compound
-
Thiol nucleophile
-
Anhydrous solvent (e.g., ethanol, DMF, or THF)
-
Base (e.g., sodium hydride, sodium ethoxide, or potassium carbonate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol nucleophile (1.1 equiv.) in the chosen anhydrous solvent.
-
Add the base (1.1 equiv.) portion-wise at 0 °C to generate the thiolate.
-
To this solution, add this compound (1.0 equiv.).
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization.
Reaction with Alcohol Nucleophiles
This protocol provides a general procedure for the substitution with alcohol nucleophiles.
Materials:
-
This compound
-
Alcohol nucleophile
-
Anhydrous solvent (e.g., THF, dioxane, or the alcohol reactant itself)
-
Base (e.g., sodium hydride, potassium tert-butoxide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, prepare a solution of the alkoxide by adding the alcohol (1.1-1.5 equiv.) to a suspension of a strong base like sodium hydride (1.2 equiv.) in an anhydrous solvent at 0 °C.
-
Once the evolution of hydrogen gas ceases, add a solution of this compound (1.0 equiv.) in the same solvent.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Visualization of Experimental and Logical Workflows
General Experimental Workflow for Nucleophilic Aromatic Substitution
References
- 1. mdpi.com [mdpi.com]
- 2. Wnt Pathway Library - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Charge Density Variation Caused by the Physical Properties of the Electrodes of Lithium-Ion Batteries [mdpi.com]
- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Novel Therapeutics: An In-depth Technical Guide to the Derivatization of 4,5,6-Trichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among the vast array of pyrimidine building blocks, 4,5,6-trichloropyrimidin-2-amine stands out as a versatile precursor for the synthesis of novel derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives originating from this highly functionalized core, with a particular focus on their applications in drug discovery.
Synthetic Strategies for Derivatization
The primary route for the derivatization of this compound involves nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of three chlorine atoms, renders the 4- and 6-positions highly susceptible to nucleophilic attack. The 2-amino group, being a moderate activating group, directs nucleophilic attack primarily to the 4- and 6-positions. The chlorine at the 5-position is generally less reactive towards nucleophilic substitution.
A general workflow for the synthesis of novel derivatives is outlined below:
Nucleophilic Substitution with Amines
The reaction of this compound with various primary and secondary amines is a common strategy to introduce diverse functionalities. These reactions are typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine, in a suitable solvent like ethanol or isopropanol.
Experimental Protocol: General Procedure for Amination
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol), the desired amine (1.1-1.5 eq.) and a base (e.g., triethylamine, 2.0 eq.) are added. The reaction mixture is heated to a temperature ranging from 80-120°C and stirred for 2-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated through aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[1]
Biological Activities of Novel Derivatives
Derivatives of 2-aminopyrimidines have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. Key therapeutic areas include oncology, inflammation, and infectious diseases.
Kinase Inhibition
A significant number of 2-aminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
Table 1: Kinase Inhibitory Activity of Selected 2-Aminopyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 2-Aminopyrimidine Derivatives | CDK9/HDAC1 | 88.4 / 168.9 | [2] |
| Bisanilinopyrimidine Derivatives | Aurora A | 8.5 - 50.2 | [3] |
| 2-Aminopyrimidine Core | PLK4 | 6.7 | [4] |
| Pyrimidine-Based Inhibitors | Aurora A | <200 | [5] |
| 4-Aminoquinoline Derivatives | RIPK2 | 5.1 | [6] |
Note: The table presents data for various 2-aminopyrimidine derivatives, highlighting the potential of this scaffold in kinase inhibitor design. Specific derivatives of this compound would require dedicated screening.
Wnt Signaling Pathway Inhibition
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers. A series of 2-aminopyrimidine derivatives have been identified as specific inhibitors of this pathway with minimal cellular toxicity.[1] The hit compounds from this series demonstrated IC50 values of approximately 10 µM.[1]
The exact mechanism by which these compounds inhibit the Wnt pathway is under investigation, but it is hypothesized that they may interfere with the stabilization of β-catenin by disrupting the destruction complex.[1]
Other Biological Activities
Derivatives of 2-aminopyrimidines have also shown promise in other therapeutic areas:
-
Antimicrobial and Biofilm Modulation: Certain 2-aminopyrimidine derivatives can modulate bacterial biofilm formation, particularly against Gram-positive strains, and may help overcome antibiotic resistance.[7][8]
-
Anti-inflammatory Activity: Some derivatives have exhibited anti-inflammatory properties.
-
Antiviral and Antiprotozoal Activity: The pyrimidine core is present in many antiviral and antiprotozoal drugs, and novel derivatives are continuously being explored for these applications.[9]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the substituents on the 2-aminopyrimidine core allows for the exploration of structure-activity relationships, guiding the design of more potent and selective compounds.
Experimental Protocol: General Procedure for SAR Exploration
A library of derivatives is synthesized by reacting this compound with a diverse set of nucleophiles (e.g., a panel of anilines, aliphatic amines, alcohols, and thiols with varying electronic and steric properties). Each synthesized compound is purified and characterized. The biological activity of each derivative is then assessed using a relevant assay (e.g., kinase inhibition assay, cell proliferation assay). The quantitative data obtained (e.g., IC50 values) are compiled and analyzed to identify key structural features that contribute to the desired biological activity.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of novel chemical entities. The facile derivatization through nucleophilic substitution reactions allows for the systematic exploration of chemical space to identify compounds with potent and selective biological activities. The demonstrated potential of 2-aminopyrimidine derivatives as kinase inhibitors and modulators of key signaling pathways, such as the Wnt pathway, underscores the importance of this scaffold in modern drug discovery. Further investigation into the synthesis and biological evaluation of derivatives from this compound is warranted to unlock their full therapeutic potential.
References
- 1. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on the Electronic Structure of 4,5,6-Trichloropyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 4,5,6-Trichloropyrimidin-2-amine. Due to the limited availability of specific experimental and computational data for this particular molecule, this document outlines the established and widely accepted quantum chemical methodologies applied to analogous pyrimidine derivatives. It serves as a foundational resource for researchers and scientists engaged in the computational analysis and drug development of pyrimidine-based compounds. The guide details the theoretical background, computational protocols, and the types of electronic and structural data that can be elucidated from such studies. All data presented herein is illustrative and based on studies of structurally related molecules to provide a clear framework for future research on this compound.
Introduction
Pyrimidine and its derivatives are a critical class of heterocyclic compounds, forming the backbone of nucleic acids and finding extensive application in medicinal chemistry.[1] Their biological and chemotherapeutic importance has driven significant interest in understanding their fundamental electronic and structural properties.[2] this compound, a substituted pyrimidine, presents a molecule of interest for its potential pharmacological activities. The electronic structure of such a molecule dictates its reactivity, stability, and potential interactions with biological targets.
Theoretical studies, primarily employing quantum chemical calculations, are indispensable tools for elucidating the electronic properties of molecules.[3] These computational methods allow for the detailed investigation of molecular orbitals, charge distribution, and spectroscopic properties, offering insights that can be challenging to obtain through experimental means alone. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method for studying the electronic structure of organic molecules.[4][5]
Pyrimidines are classified as π-deficient heterocycles, a characteristic that is intensified by the presence of electronegative substituents like chlorine atoms.[6] This π-deficiency significantly influences their chemical behavior, making them more susceptible to nucleophilic substitution.[6] Understanding the electronic landscape of this compound is therefore crucial for predicting its reactivity and designing potential therapeutic applications.
Theoretical Methodology and Computational Protocols
The investigation of the electronic structure of molecules like this compound is predominantly carried out using computational chemistry methods.[5] The following sections detail a typical workflow and the theoretical underpinnings of such a study.
Computational Workflow
A standard theoretical study of a molecule's electronic structure follows a logical progression of computational tasks. This workflow is designed to first establish the most stable geometry of the molecule and then to calculate its various electronic properties.
References
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4,5,6-Trichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4,5,6-trichloropyrimidin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-aminopyrimidine scaffold in a wide range of biologically active compounds. The strategic functionalization of the pyrimidine core via palladium-catalyzed cross-coupling reactions allows for the synthesis of diverse compound libraries for drug discovery and development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. The reaction of this compound with various boronic acids or their derivatives offers a direct route to a variety of substituted 2-aminopyrimidines. The reactivity of the chlorine atoms on the pyrimidine ring is dependent on their position, with the C4 and C6 positions generally exhibiting higher reactivity compared to the C2 position in related polychlorinated pyrimidines. The presence of the amino group at the C2 position can influence the electronic properties of the pyrimidine ring and, consequently, the regioselectivity of the coupling reaction.
These application notes provide a generalized protocol that can serve as a starting point for the Suzuki cross-coupling of this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields and selectivity for specific substrates.
Regioselectivity
In polychlorinated pyrimidines, the chlorine atoms at the C4 and C6 positions are typically more susceptible to oxidative addition to the palladium catalyst than a chlorine atom at the C2 position. Therefore, in a reaction with one equivalent of a boronic acid, the Suzuki coupling is expected to occur preferentially at either the C4 or C6 position of this compound. The presence of the amino group at C2 may further influence this selectivity. With an excess of the boronic acid and appropriate reaction conditions, sequential or multiple couplings at the C4, C6, and potentially C5 positions can be achieved.
Experimental Protocols
The following are generalized protocols for mono- and di-arylations of this compound via Suzuki cross-coupling. These protocols are based on established procedures for related polychlorinated pyrimidines and may require optimization for the specific substrate and desired product.
Protocol 1: Mono-Arylation of this compound
This protocol is designed for the selective coupling of one equivalent of an arylboronic acid, primarily at the more reactive C4 or C6 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (2:1) or Toluene/Ethanol/H₂O (4:1:1))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe. The typical concentration is 0.1-0.2 M.
-
Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
Protocol 2: Di-Arylation of this compound
This protocol is for the coupling of two equivalents of an arylboronic acid, targeting the C4 and C6 positions.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 4-5 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (2:1) or Toluene/Ethanol/H₂O (4:1:1))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Follow steps 1-4 from Protocol 1, adjusting the stoichiometry of the arylboronic acid and base.
-
Heat the reaction mixture at a temperature of 90-120 °C. The reaction time will likely be longer than for mono-arylation.
-
Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate.
-
Follow the work-up and purification steps as described in Protocol 1 to isolate the di-arylated product.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki cross-coupling reactions of related chloropyrimidines, which can serve as a reference for optimizing the reactions of this compound.
Table 1: Conditions for Regioselective Mono-Arylation of Dichloropyrimidines [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |
| 2 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 72 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 85 |
Table 2: Conditions for Double Suzuki Coupling of 2,4-Dichloropyrimidine [2]
| Entry | First Boronic Acid | Second Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | p-Methoxyphenyl | Pd(PPh₃)₄ (2.7 + 1.3) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 + 12 | 84 |
| 2 | p-Methoxyphenyl | Phenyl | Pd(PPh₃)₄ (2.7 + 1.3) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 + 12 | 39 |
| 3 | p-Fluorophenyl | p-Methoxyphenyl | Pd(PPh₃)₄ (2.7 + 1.3) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 + 12 | 65 |
Table 3: Site-Selective Suzuki Coupling of 2,4,5,6-Tetrachloropyrimidine [3]
| Entry | Boronic Acid (equiv.) | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (1.0) | 6-Phenyl-2,4,5-trichloropyrimidine | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 60 | 2 | 97 |
| 2 | Phenylboronic acid (2.0) | 4,6-Diphenyl-2,5-dichloropyrimidine | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 85 |
| 3 | Phenylboronic acid (3.0) | 2,4,6-Triphenyl-5-chloropyrimidine | Pd(PPh₃)₂Cl₂ (5.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 80 |
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes: Utilizing 4,5,6-Trichloropyrimidin-2-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry for the development of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. 4,5,6-Trichloropyrimidin-2-amine is a highly functionalized starting material that offers a unique opportunity for the synthesis of diverse libraries of kinase inhibitors. The three chlorine atoms provide multiple reaction sites for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the use of this compound as a scaffold for the synthesis of potential kinase inhibitors, with a focus on targeting Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer.
Synthetic Strategy Overview
The synthetic approach to utilizing this compound as a scaffold for kinase inhibitors primarily relies on sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C4, C5, and C6 positions of the pyrimidine ring exhibit differential reactivity, which can be exploited to achieve regioselective substitution. Generally, the chlorine at the C4 position is the most susceptible to nucleophilic attack, followed by the C6 and then the C5 position. This reactivity profile allows for a stepwise introduction of different amine or other nucleophilic groups.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5,6-dichloro-N-aryl-pyrimidin-4-amine (Intermediate I)
This protocol describes the selective substitution of the C4 chlorine of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2-amino-5,6-dichloro-N-aryl-pyrimidin-4-amine.
Protocol 2: Synthesis of 2,N4-Diaryl-5-chloro-pyrimidine-4,6-diamine (Intermediate II)
This protocol details the substitution of the C6 chlorine of Intermediate I.
Materials:
-
2-Amino-5,6-dichloro-N-aryl-pyrimidin-4-amine (Intermediate I)
-
Second amine (e.g., 3-aminopyrrolidine derivative)
-
Triethylamine (TEA)
-
1-Pentanol
-
Water
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve 2-amino-5,6-dichloro-N-aryl-pyrimidin-4-amine (1.0 eq) and the second amine (1.2 eq) in 1-pentanol.
-
Add triethylamine (2.0 eq) to the mixture.
-
Heat the reaction mixture to 120 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the mixture into water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Purify the crude solid by silica gel column chromatography using a gradient of DCM and methanol to yield the desired 2,N4-diaryl-5-chloro-pyrimidine-4,6-diamine.
Protocol 3: Synthesis of Final Kinase Inhibitors
The final step involves the substitution or coupling at the C5 position.
Option A: Nucleophilic Aromatic Substitution
Materials:
-
2,N4-Diaryl-5-chloro-pyrimidine-4,6-diamine (Intermediate II)
-
Third amine (e.g., piperazine derivative)
-
Triethylamine
-
1-Pentanol
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of Intermediate II (1.0 eq) and the third amine (2.0 eq) in 1-pentanol is heated at 140 °C for 2-4 hours.[2]
-
After cooling, the reaction mixture is diluted with brine and extracted with ethyl acetate.[2]
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.[2]
-
The filtrate is concentrated, and the residue is purified by silica gel column chromatography to afford the final product.[2]
Option B: Suzuki Cross-Coupling
Materials:
-
2,N4-Diaryl-5-chloro-pyrimidine-4,6-diamine (Intermediate II)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a degassed solution of Intermediate II (1.0 eq) and the boronic acid (1.5 eq) in a 1,4-dioxane/water mixture, add the palladium catalyst (0.1 eq) and base (3.0 eq).
-
Heat the mixture under an inert atmosphere at 100 °C for 8-16 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.
Application in Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression has been linked to various cancers. Several pyrimidine-based inhibitors have been developed to target Aurora kinases. The 2-aminopyrimidine scaffold is a key feature of many potent Aurora kinase inhibitors.
Aurora Kinase Signaling Pathway
Inhibition of Aurora A and B kinases disrupts multiple stages of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified Aurora kinase signaling pathway in mitosis.
Biochemical Kinase Inhibition Assay Protocol
This protocol describes a luminescence-based assay to determine the in vitro potency (IC50) of the synthesized compounds against a target kinase (e.g., Aurora A). The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.
Materials:
-
Recombinant human Aurora A kinase
-
Peptide substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Synthesized compounds dissolved in DMSO
-
Luminescence-based ATP detection kit
-
White, opaque 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer
Assay Workflow:
Caption: Workflow for the luminescence-based kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, a DMSO-only control (for 0% inhibition), and a known potent inhibitor as a positive control to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, Aurora A kinase, and the peptide substrate at their optimized concentrations.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well. Then, add ATP to initiate the kinase reaction. Include a "no kinase" control for 100% inhibition.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of the synthesized compounds should be summarized in a table for easy comparison.
Table 1: Inhibitory Activity of Synthesized Compounds against Aurora Kinase A
| Compound ID | R1 | R2 | R3 | Aurora A IC50 (nM) |
| Example-1 | 4-Fluorophenyl | 1-Methylpiperazinyl | H | 150 |
| Example-2 | 4-Fluorophenyl | (S)-3-aminopyrrolidin-1-yl | H | 85 |
| Example-3 | 3-Chlorophenyl | 1-Ethylpiperazinyl | Phenyl | 220 |
| Example-4 | 3-Chlorophenyl | Morpholin-4-yl | 4-Methoxyphenyl | 310 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound is a valuable and versatile scaffold for the synthesis of novel kinase inhibitors. The strategic and sequential modification of the chloro substituents allows for the creation of diverse chemical libraries with the potential to yield potent and selective inhibitors against various kinase targets, including the therapeutically relevant Aurora kinases. The provided protocols offer a foundational framework for researchers to explore the potential of this scaffold in their drug discovery efforts.
References
Application Notes and Protocols: Step-by-Step Guide to Nucleophilic Aromatic Substitution on 4,5,6-Trichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to performing nucleophilic aromatic substitution (SNAr) reactions on 4,5,6-trichloropyrimidin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reactive sites, allowing for the synthesis of a diverse range of substituted pyrimidine derivatives. These application notes include detailed experimental protocols, a summary of reaction outcomes, and a discussion of the underlying principles of regioselectivity.
Introduction to Nucleophilic Aromatic Substitution on Pyrimidines
The pyrimidine nucleus is a fundamental scaffold in a vast number of biologically active compounds, including several approved drugs. The modification of the pyrimidine ring through the introduction of various functional groups is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient heteroaromatic systems like pyrimidines. The presence of multiple chlorine atoms on the this compound substrate activates the ring towards nucleophilic attack, enabling the displacement of chloride ions by a variety of nucleophiles.
The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The regioselectivity of the substitution is governed by a combination of electronic and steric factors. In the case of this compound, the electron-donating 2-amino group and the electron-withdrawing chloro substituents create a unique reactivity profile that can be exploited for selective functionalization.
Experimental Protocols
Safety Precautions: this compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.
Protocol 1: Reaction with an Alkoxide Nucleophile (Sodium Methoxide)
This protocol describes the selective monosubstitution of this compound with sodium methoxide to yield 2-amino-4,5-dichloro-6-methoxypyrimidine.[1]
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H2O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol at room temperature, add a solution of sodium methoxide (1.1 eq) in methanol dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction (typically 2-4 hours), concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 2-amino-4,5-dichloro-6-methoxypyrimidine.
Protocol 2: General Procedure for Reaction with Amine Nucleophiles
This general protocol outlines the conditions for the reaction of this compound with primary or secondary amines. Based on procedures for the closely related 2-amino-4,6-dichloropyrimidine, this reaction is expected to proceed at the C4 or C6 position.[2][3] Optimization of temperature, solvent, and base may be required for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., ethanol, propanol, acetonitrile, or DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water (H2O)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1-1.5 eq) followed by the base (e.g., triethylamine, 1.5-2.0 eq).
-
Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. Microwave irradiation can also be employed to accelerate the reaction.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 3: General Procedure for Reaction with Thiol Nucleophiles
This general protocol describes the reaction of this compound with thiols. Thiolates are potent nucleophiles in SNAr reactions. This procedure is based on general methods for SNAr with thiols and will likely require optimization.
Materials:
-
This compound
-
Thiol (e.g., thiophenol or alkyl thiol) (1.1 eq)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH)) (1.2 eq)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Water (H2O)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of the base (e.g., NaH, 1.2 eq) in the chosen anhydrous solvent at 0 °C, add the thiol (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product, which can be purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes the known nucleophilic aromatic substitution reactions on this compound.
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Sodium methoxide | NaOMe, MeOH, room temp. | 2-amino-4,5-dichloro-6-methoxypyrimidine | 95 | [1] |
| Sodium azide | NaN3, acetone/H2O | 2-amino-4-azido-5,6-dichloropyrimidine or 2-amino-6-azido-4,5-dichloropyrimidine* | Not reported | [1] |
*The exact isomer was not specified in the reference.
Visualization of Mechanism and Workflow
Signaling Pathway: General Mechanism of SNAr
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,5,6-Trichloropyrimidin-2-amine in the Synthesis of Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6-Trichloropyrimidin-2-amine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of various biologically active molecules. Its unique structure, featuring a pyrimidine core with three chlorine atoms and an amino group, offers multiple reactive sites for chemical modification. This reactivity makes it a valuable precursor in the development of novel therapeutic agents, particularly in the realm of antiviral drug discovery. The pyrimidine scaffold is a common feature in numerous antiviral drugs, and the strategic substitution of the chlorine atoms on the 2-aminopyrimidine core can lead to the generation of diverse chemical libraries with a wide range of biological activities.
This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of antiviral compounds, with a focus on the generation of pyrimido[4,5-d]pyrimidine derivatives that have shown promising activity against human coronaviruses.
Synthetic Strategy: From this compound to Antiviral Pyrimido[4,5-d]pyrimidines
The synthesis of potent antiviral compounds from this compound can be envisioned through a multi-step process culminating in the formation of a fused pyrimido[4,5-d]pyrimidine ring system. This scaffold has been identified as a promising framework for the development of novel antiviral agents, including those effective against human coronaviruses.[1][2][3][4] The general synthetic approach involves the sequential substitution of the chlorine atoms on the pyrimidine ring, followed by cyclization to form the bicyclic pyrimido[4,5-d]pyrimidine core.
A plausible synthetic pathway, adapted from known procedures for related compounds, is outlined below. This strategy allows for the introduction of various substituents at key positions, enabling the exploration of structure-activity relationships (SAR) to optimize antiviral potency.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for antiviral pyrimido[4,5-d]pyrimidines.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of antiviral pyrimido[4,5-d]pyrimidine derivatives, based on established methodologies for similar compounds.[1][2][3][4]
Protocol 1: Synthesis of 2-Amino-4-(substituted-amino)-5,6-dichloropyrimidine (Intermediate C)
Objective: To perform a selective nucleophilic aromatic substitution at the C4 position of this compound.
Materials:
-
This compound
-
Appropriate primary amine (e.g., cyclopropylamine, 2-(diethylamino)ethylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol).
-
Add triethylamine (1.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-(substituted-amino)-5,6-dichloropyrimidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidine (Final Antiviral Compound G)
Objective: To construct the fused pyrimido[4,5-d]pyrimidine ring system via formylation and subsequent cyclization.
Materials:
-
2-Amino-4-(substituted-amino)-5,6-dichloropyrimidine (from Protocol 1)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene
-
Appropriate aniline or other amine (R2-NH2)
-
Glacial Acetic Acid
-
Standard laboratory glassware for reactions under reflux
Procedure:
-
Formylation: To a solution of the 2-amino-4-(substituted-amino)-5,6-dichloropyrimidine (1.0 mmol) in anhydrous toluene (15 mL), add DMF-DMA (2.0 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the formamidine intermediate by TLC.
-
Cyclization: To the reaction mixture containing the formamidine intermediate, add the second amine (R2-NH2, 1.2 mmol) and glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-16 hours. Monitor the formation of the final product by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the 4,7-disubstituted pyrimido[4,5-d]pyrimidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
Quantitative Data: Antiviral Activity
The antiviral activity of a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines against human coronavirus 229E (HCoV-229E) has been evaluated.[1] The results for selected compounds are summarized in the table below. The antiviral activity is expressed as the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the virus-induced cytopathic effect by 50%. Cytotoxicity is expressed as the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is the ratio of CC₅₀ to EC₅₀.
| Compound | R1 Substituent at position 2 | R2 Substituent at position 7 | EC₅₀ (µM) against HCoV-229E | CC₅₀ (µM) in HFF cells | Selectivity Index (SI) |
| 7a | N,N-diethylaminoethyl | 5,6,7,8-tetrahydronaphthalen-1-yl | 4.8 ± 0.9 | >100 | >21 |
| 7b | N,N-diethylaminoethyl | 5,6,7,8-tetrahydronaphthalen-1-yl | 3.9 ± 0.6 | >100 | >26 |
| 7f | N,N-diethylaminoethyl | 2,3-dihydro-1H-inden-4-yl | 2.9 ± 0.5 | >100 | >34 |
Data extracted from Georgiou et al., Molecules, 2024.[1]
Mechanism of Antiviral Action: Kinase Inhibition
The pyrimido[4,5-d]pyrimidine scaffold is structurally similar to known kinase inhibitors.[1] Kinases are enzymes that play crucial roles in cell signaling pathways, and many viruses exploit host cell kinases for their own replication.[1] For instance, the Epidermal Growth Factor Receptor (EGFR) has been implicated in the entry and replication of several viruses, including influenza A virus, hepatitis C virus (HCV), and human cytomegalovirus (HCMV).[1] Therefore, it is plausible that the antiviral activity of pyrimido[4,5-d]pyrimidine derivatives stems from their ability to inhibit host cell kinases that are essential for the viral life cycle.
Caption: Potential antiviral mechanism via host cell kinase inhibition.
Conclusion
This compound is a promising starting material for the synthesis of novel antiviral compounds. The synthetic protocols outlined in this document, leading to the formation of pyrimido[4,5-d]pyrimidine derivatives, provide a clear pathway for the development of potent inhibitors of viral replication, particularly against coronaviruses. The modular nature of the synthesis allows for extensive chemical modifications to optimize antiviral activity and pharmacokinetic properties. Further research into the specific kinase targets of these compounds will provide a more detailed understanding of their mechanism of action and aid in the design of next-generation antiviral therapeutics.
References
Application Notes and Protocols for Amination Reactions of 4,5,6-Trichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6-Trichloropyrimidin-2-amine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. The presence of three reactive chlorine atoms and an amino group on the pyrimidine ring allows for selective and sequential nucleophilic substitution reactions, making it a valuable scaffold in drug discovery and medicinal chemistry. Substituted diaminopyrimidines derived from this core structure are of particular interest as they are prevalent in molecules targeting various kinases, which are critical targets in oncology and inflammatory diseases.
This document provides detailed experimental protocols for the amination of this compound, guidance on reaction conditions, and potential applications of the resulting products.
Reactivity and Regioselectivity
The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atoms. The reactivity of the chloro-substituents generally follows the order C4(6) > C2. The existing amino group at the C2 position in this compound can influence the reactivity of the remaining chlorine atoms. Generally, the chlorine atoms at the C4 and C6 positions are the most susceptible to substitution by amines. The chlorine at the C5 position is typically the least reactive.
By carefully controlling the reaction conditions, such as temperature, solvent, and the nature of the amine and base, a degree of regioselectivity can be achieved. For instance, milder conditions will favor monosubstitution, likely at the C4 or C6 position, while more forcing conditions can lead to disubstitution.
Experimental Protocols
The following are generalized protocols for the amination of this compound. Optimization of these conditions for specific amines is recommended.
Protocol 1: Mono-amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for the reaction with primary and secondary amines to achieve monosubstitution.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent: e.g., Tetrahydrofuran (THF), Dioxane, Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., THF, 10 mL per mmol of substrate).
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add the base, triethylamine or DIPEA (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.
Protocol 2: Di-amination under More Forcing Conditions
This protocol aims to substitute two chlorine atoms, typically at the C4 and C6 positions.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Sealed reaction vial or a flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a sealed reaction vial or a round-bottom flask, combine this compound (1.0 eq), the amine (2.2-3.0 eq), and the base (e.g., K2CO3, 3.0-4.0 eq).
-
Add the anhydrous solvent (e.g., DMF or DMSO, 10-15 mL per mmol of substrate).
-
Seal the vial or equip the flask with a reflux condenser under an inert atmosphere.
-
Heat the reaction mixture to a temperature between 100-140 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the di-substituted product.
Data Presentation
The following table summarizes representative reaction conditions for the amination of a closely related analog, 2,4,5,6-tetrachloropyrimidine, which can serve as a starting point for optimizing the reactions of this compound. These reactions demonstrate the feasibility of selective amination at the 2-position, which is analogous to the C4/C6 positions in the target molecule due to similar electronic environments.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | N,N-Dimethylaniline | - | Toluene | Reflux | 8 | 2-(N-Methylphenylamino)-4,5,6-trichloropyrimidine | 96 | [1] |
| 2 | Tributylamine | - | Toluene | Reflux | 2 | 2-(Dibutylamino)-4,5,6-trichloropyrimidine | 92 | [1] |
| 3 | Triethylamine | - | Toluene | Reflux | 1 | 2-(Diethylamino)-4,5,6-trichloropyrimidine | 96 | [1] |
| 4 | N-Ethylpiperidine | - | Toluene | Reflux | 5 | 2-Piperidino-4,5,6-trichloropyrimidine | 99 | [1] |
Note: The yields and reaction times are as reported in the literature for 2,4,5,6-tetrachloropyrimidine and may vary for this compound.
Mandatory Visualization
Experimental Workflow for Amination Reactions
Caption: General experimental workflow for the amination of this compound.
Substituted Pyrimidines as Kinase Inhibitors
Substituted diaminopyrimidines are a common scaffold for kinase inhibitors, which act by blocking the ATP binding site of the kinase, thereby inhibiting its function in cellular signaling pathways.
Caption: Mechanism of kinase inhibition by substituted diaminopyrimidine derivatives.
References
Application Notes and Protocols for the Regioselective Functionalization of the 4,5,6-Trichloropyrimidin-2-amine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the regioselective functionalization of the 4,5,6-trichloropyrimidin-2-amine core, a versatile scaffold for the synthesis of novel compounds in drug discovery and materials science. The presence of multiple reactive chloro-substituents offers opportunities for selective, stepwise introduction of various functionalities. This document outlines key methodologies, experimental protocols, and data for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.
Overview of Reactivity and Regioselectivity
The this compound core presents three distinct chloro-substituents for functionalization. The inherent electronic properties of the pyrimidine ring, coupled with the directing effect of the 2-amino group, govern the regioselectivity of substitution reactions.
Generally, the reactivity of the chloro positions follows the order: C4/C6 > C5 . The C4 and C6 positions are activated by the adjacent ring nitrogen atoms, making them more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. The C5 position is significantly less reactive. The 2-amino group, being an electron-donating group, can modulate the reactivity of the ring.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling the chloropyrimidine core with various boronic acids or esters. Regioselective mono- or di-arylation can be achieved by carefully controlling the reaction conditions.
Data Presentation: Regioselective Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 2-amino-5,6-dichloro-4-phenylpyrimidine | Not Specified | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 2-amino-5,6-dichloro-4-(4-methoxyphenyl)pyrimidine | Not Specified | [1] |
| 3 | Various aryl/heteroaryl | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 150 (MW) | 0.25 | C4-substituted products | Good to Excellent | [2] |
Note: The yields for the specific this compound core are not explicitly reported in the literature; the data is extrapolated from reactions on similar polychloropyrimidines.
Experimental Protocol: Mono-Arylation at the C4/C6 Position
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the regioselective formation of C-N bonds, providing access to a wide range of substituted aminopyrimidines. The choice of catalyst, ligand, and base is crucial for achieving high selectivity and yield.
Data Presentation: Regioselective Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Ref. |
| 1 | Primary/Secondary Amine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | C4-mono-aminated product | Not Specified | [3] |
| 2 | Primary/Secondary Amine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | C4-mono-aminated product | Not Specified | [3] |
Note: The data is based on general protocols for dichloropyrimidines and serves as a starting point for the this compound core.
Experimental Protocol: Mono-Amination at the C4/C6 Position
This protocol is a general guideline and requires optimization for specific amines.
Materials:
-
This compound
-
Amine (1.1-1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos or other suitable ligand (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to a flame-dried Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathway: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the chloro-substituents with various nucleophiles is a straightforward method for functionalization. The high reactivity of the C4 and C6 positions allows for selective substitution under relatively mild conditions.
Data Presentation: Regioselective SNAr Conditions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Ref. |
| 1 | Sodium methoxide | - | Methanol | Room Temp | Not Specified | 2-amino-4,5-dichloro-6-methoxypyrimidine | Not Specified | |
| 2 | Sodium azide | - | Acetone/Water | Room Temp | Not Specified | 2-amino-4-azido-5,6-dichloropyrimidine | Not Specified | |
| 3 | Various amines | Triethylamine | Ethanol | Reflux | 3 | C4-mono-aminated products | Not Specified | [2] |
Experimental Protocol: Mono-substitution with an Amine Nucleophile
Materials:
-
This compound
-
Amine (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Add the amine (1.1 equiv) and triethylamine (1.5 equiv).
-
Heat the mixture to reflux and stir for 3-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by crystallization or column chromatography.
Logical Relationship: Factors Influencing SNAr Regioselectivity
Caption: Key factors influencing the regioselectivity of SNAr reactions.
Sequential Functionalization Strategy
The differential reactivity of the chloro-substituents allows for a stepwise functionalization approach to introduce multiple different groups onto the pyrimidine core. A general strategy involves:
-
First Substitution (C4/C6): Utilize milder conditions to selectively functionalize one of the more reactive C4 or C6 positions via SNAr or a palladium-catalyzed cross-coupling reaction.
-
Second Substitution (C6/C4): Employ more forcing conditions or a different catalytic system to functionalize the remaining C4/C6 position.
-
Third Substitution (C5): The least reactive C5 position would require the most forcing conditions for substitution, which may not always be feasible or high-yielding.
This stepwise approach enables the synthesis of highly diverse and complex pyrimidine derivatives. Careful optimization of each step is critical to ensure high regioselectivity and yield.
References
Microwave-Assisted Synthesis of Bioactive 4,5,6-Trichloropyrimidin-2-amine Derivatives: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of substituted pyrimidine derivatives, with a focus on the versatile scaffold, 4,5,6-trichloropyrimidin-2-amine. The methodologies outlined herein leverage the efficiency of microwave irradiation to accelerate the synthesis of potentially bioactive compounds, particularly those with applications in anticancer drug discovery.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. The 2-aminopyrimidine moiety, in particular, is a privileged structure found in a variety of kinase inhibitors. This compound offers multiple reactive sites for nucleophilic substitution, allowing for the generation of diverse chemical libraries for biological screening. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to expedite such synthetic endeavors, offering advantages such as significantly reduced reaction times, improved yields, and enhanced reaction selectivity compared to conventional heating methods. This approach is particularly effective for the synthesis of heterocyclic compounds like pyrimidine derivatives.
Applications in Drug Discovery
Derivatives of substituted 2-aminopyrimidines have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer. Consequently, the development of small molecule kinase inhibitors is a major focus in oncology drug discovery. The 2-aminopyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs). By modifying the substituents on the pyrimidine ring, researchers can tune the potency and selectivity of these inhibitors.
Experimental Protocols
While specific microwave-assisted protocols for this compound are not extensively reported, the following protocols for the closely related and well-documented 2-amino-4-chloropyrimidine serve as an excellent template. A general protocol for the functionalization of trichloropyrimidines is also provided.
Protocol 1: Microwave-Assisted Synthesis of 4-Substituted-2-aminopyrimidine Derivatives
This protocol is adapted from the synthesis of 2-amino-4-chloro-pyrimidine derivatives with demonstrated anticancer activity.[1][2]
Materials:
-
2-Amino-4-chloropyrimidine
-
Substituted amine (e.g., 4-methylpiperazine, 4-(4-bromophenyl)piperazine)
-
Anhydrous propanol
-
Triethylamine (TEA)
-
Microwave reactor (e.g., CEM Discover)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (2 mmol) and anhydrous propanol (1 mL).
-
Stir the mixture at room temperature and add the desired substituted amine (2 mmol).
-
Add triethylamine (200 µL) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature of 120-140°C for 15-30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction vial to cool to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: General Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) on a Trichloropyrimidine Scaffold
This generalized protocol is based on the established principles of microwave-assisted SNAr reactions on polychlorinated pyrimidines. The reactivity of the chloro-substituents on the pyrimidine ring generally follows the order C4 > C6 > C2.
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine, thiol, alcohol)
-
A suitable solvent (e.g., DMF, NMP, propanol, ethanol)
-
A suitable base (e.g., DIPEA, TEA, K₂CO₃)
-
Microwave reactor
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave reaction vial, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature (typically between 100-160°C) and time (typically between 10-60 minutes). These parameters should be optimized for each specific reaction.
-
After irradiation, cool the vial to room temperature.
-
Perform an aqueous work-up and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product as needed.
Data Presentation
The following tables summarize the reaction conditions and biological activity of a series of 4-substituted-2-aminopyrimidine derivatives synthesized via microwave irradiation.[1][2]
Table 1: Microwave-Assisted Synthesis of 4-Substituted-2-aminopyrimidine Derivatives
| Compound | Substituted Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 4-Methylpiperazine | 120 | 20 | 85 |
| 2 | 4-(4-Fluorophenyl)piperazine | 130 | 25 | 82 |
| 3 | 4-(4-Bromophenyl)piperazine | 140 | 30 | 88 |
| 4 | 4-(4-Chlorophenyl)piperazine | 140 | 30 | 86 |
Table 2: In Vitro Anticancer Activity of Synthesized Derivatives
| Compound | HCT116 (EC₅₀ µM) | MCF7 (EC₅₀ µM) |
| 1 | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 2 | >300 | >300 |
| 3 | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 4 | 254.12 ± 1.15 | 263.45 ± 1.28 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for microwave-assisted synthesis.
Signaling Pathway
Many 2-aminopyrimidine derivatives function as kinase inhibitors. The diagram below illustrates a simplified, representative signaling pathway for a receptor tyrosine kinase (RTK) like EGFR and its inhibition by a pyrimidine-based inhibitor.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New potential inhibitors of cyclin-dependent kinase 4: design and synthesis of pyrido[2,3-d]pyrimidine derivatives under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed C-N Coupling with 4,5,6-Trichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] This reaction enables the coupling of aryl or heteroaryl halides with a wide array of primary and secondary amines. 4,5,6-Trichloropyrimidin-2-amine is a valuable building block in medicinal chemistry, offering multiple sites for functionalization. The selective C-N coupling on this scaffold allows for the synthesis of diverse libraries of substituted aminopyrimidines, which are prominent in many kinase inhibitors and other therapeutic agents.
The regioselectivity of C-N coupling on polychlorinated pyrimidines is a critical aspect to consider. Generally, in nucleophilic aromatic substitution (SNAr) reactions, the 4- and 6-positions of the pyrimidine ring are more activated and thus more susceptible to nucleophilic attack than the 2-position.[3] However, under palladium-catalyzed conditions, the choice of catalyst, and particularly the ligand, can influence the site of reaction.[4] For 2,4,6-trichloropyrimidine, monosubstitution with anilines tends to favor the 4-position.[3] While specific literature on the Buchwald-Hartwig amination of this compound is limited, analogies can be drawn from studies on similar polychlorinated pyrimidines to devise a synthetic strategy. It is anticipated that the reaction will predominantly yield mono-aminated products at the C4 or C6 position.
Data Presentation
Table 1: Representative Conditions and Yields for Palladium-Catalyzed Amination of Dichloropyrimidines
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 2,4-Dichloropyrimidine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | 4,6-Dichloropyrimidine | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 100 | 8 | 90 |
| 4 | 2,4-dichloro-6-methylpyrimidine | 4-methoxyaniline | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ | Toluene | 100 | 24 | 78 |
Note: This table is a compilation of typical conditions and yields for similar reactions and should be used as a guideline for optimization.
Experimental Protocols
The following is a general protocol for the palladium-catalyzed C-N coupling of this compound with a primary or secondary amine. This protocol is based on established Buchwald-Hartwig amination procedures for related chloropyrimidines and should be optimized for specific substrates.[5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, XPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, t-BuOH)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.5-2.5 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction mixture. The concentration of the limiting reagent is typically in the range of 0.1-0.5 M.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with stirring in a preheated oil bath at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted aminopyrimidine product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.
Experimental Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biologically Active Heterocycles from 4,5,6-Trichloropyrimidin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of diverse, biologically active heterocyclic compounds utilizing 4,5,6-trichloropyrimidin-2-amine as a versatile starting material. The inherent reactivity of the three chlorine atoms on the pyrimidine ring allows for sequential and regioselective functionalization through various synthetic methodologies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This enables the construction of extensive compound libraries for screening in drug discovery programs, particularly in the search for novel kinase inhibitors and other therapeutic agents.
Overview of Synthetic Strategies
This compound is a privileged scaffold for the synthesis of a variety of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines. The general approach involves the initial substitution of one or more chlorine atoms, followed by intramolecular cyclization or further diversification through cross-coupling reactions.
A general workflow for the utilization of this compound in the synthesis of biologically active heterocycles is depicted below.
Application Notes and Protocols for High-Throughput Screening of 4,5,6-Trichloropyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs. Their versatile structure allows for diverse biological activities, including potent inhibition of protein kinases and cytotoxic effects against cancer cells. The 4,5,6-trichloropyrimidin-2-amine core represents a promising starting point for the development of novel therapeutics, particularly in oncology. The electron-withdrawing chlorine atoms can be sequentially substituted to generate a library of derivatives with varying physicochemical properties and biological targets.
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[1] This document provides detailed protocols for a primary biochemical screen and subsequent secondary cell-based assays to identify and characterize derivatives of this compound as potential kinase inhibitors and anticancer agents.
Primary High-Throughput Screening: Biochemical Kinase Inhibition
A primary screen is designed to identify "hits" from a compound library that interact with a specific molecular target. Given that many pyrimidine derivatives function as ATP-competitive kinase inhibitors, a universal kinase assay that measures the product of kinase activity, ADP, is a suitable primary HTS method.[2][3][4] The ADP-Glo™ Kinase Assay is a robust, luminescent, homogeneous assay adaptable to HTS, which quantifies the amount of ADP produced during a kinase reaction.[2][3]
Experimental Protocol: ADP-Glo™ Kinase Assay[2][3][5]
This protocol is designed for a 384-well plate format.
Materials:
-
This compound derivative library (10 mM stocks in DMSO)
-
Target Kinase (e.g., EGFR, VEGFR2, CDK2)
-
Kinase Substrate (specific to the kinase)
-
ATP (Ultra-Pure)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Acoustic liquid handler or multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO.
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be empirically determined.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase/luciferin components to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, inversely proportional to the activity of the kinase inhibitor.
Data Presentation: Primary Screen Results
The inhibitory activity of the compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀). Below is a table of hypothetical IC₅₀ values for a selection of this compound derivatives against three different protein kinases.
| Compound ID | R¹ Group | R² Group | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| TCP-001 | H | H | 8,500 | >10,000 | 9,200 |
| TCP-002 | 4-Anilino | H | 15 | 1,200 | 5,300 |
| TCP-003 | 3-Chloro-4-fluoroanilino | H | 5 | 850 | 4,100 |
| TCP-004 | 4-Anilino | Methyl | 25 | 2,500 | 6,800 |
| TCP-005 | 4-(Pyridin-3-yloxy)anilino | H | 12 | 25 | 1,500 |
Secondary High-Throughput Screening: Cell-Based Assays
Compounds that show significant activity in the primary biochemical screen ("hits") should be further evaluated in cell-based assays. These assays provide a more physiologically relevant context by assessing the compound's effects on living cells, including its ability to cross cell membranes and its potential for cytotoxicity.[5]
Cell Viability/Cytotoxicity Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, an indicator of metabolically active cells.[5][6][7]
This protocol is designed for a 384-well plate format.
Materials:
-
Cancer cell line (e.g., A549 lung carcinoma, HUVEC)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hit compounds from the primary screen (serially diluted)
-
CellTiter-Glo® Reagent (Promega)
-
White, clear-bottom 384-well cell culture plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating: Seed the 384-well plates with cells at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 25 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Add serially diluted compounds to the wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. A decrease in signal indicates a reduction in cell viability.
Apoptosis Assay
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), a specific assay measuring the activity of key executioner caspases (caspase-3 and -7) can be employed. The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous assay that measures caspase-3/7 activity.[8][9][10]
This protocol is designed for a 384-well plate format.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Hit compounds from the primary screen
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating and Treatment: Follow steps 1-3 of the CellTiter-Glo® protocol, but typically with a shorter compound incubation time (e.g., 24-48 hours).
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. An increase in signal indicates the activation of caspase-3 and/or -7.
Data Presentation: Secondary Screen Results
The results of the cell-based assays are often reported as the half-maximal effective concentration (EC₅₀) for cytotoxicity and the fold-induction of caspase activity at a specific concentration.
| Compound ID | Cell Line | Cytotoxicity EC₅₀ (µM) | Caspase-3/7 Activation (Fold Change at 1 µM) |
| TCP-002 | A549 | 0.5 | 4.2 |
| TCP-003 | A549 | 0.1 | 5.8 |
| TCP-005 | HUVEC | 0.8 | 3.5 |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the high-throughput screening cascade and the logic for hit progression.
Signaling Pathway Diagrams
Pyrimidine derivatives often target key signaling pathways implicated in cancer cell proliferation and survival. The diagrams below illustrate simplified versions of the EGFR and CDK signaling pathways, common targets for such inhibitors.[4][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. promega.com [promega.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. scribd.com [scribd.com]
- 7. promega.com [promega.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [nld.promega.com]
- 9. promega.com [promega.com]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 13. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6-Trichloropyrimidin-2-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 4,5,6-Trichloropyrimidin-2-amine, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is a reported synthetic route for this compound?
A promising, albeit unconventional, route involves the reaction of 2-amino-4-hydroxy-5-nitropyrimidin-6-one with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF). This reaction proceeds via an unusual aromatic substitution where the nitro group at the C5 position is replaced by a chlorine atom.[1] Direct nitration of 2-amino-4,6-dichloropyrimidine has been reported as unsuccessful due to the deactivation of the 5-position by the adjacent chlorine atoms.
Q2: My reaction yield is consistently low. Which parameters are most critical for optimization?
Low yields can often be traced back to suboptimal reaction conditions. The following parameters are crucial for this synthesis:
-
Reagent Stoichiometry: The molar ratio of the starting material to the reagents is critical. For the conversion of 2-amino-4-hydroxy-5-nitropyrimidin-6-one, an optimal ratio of the pyrimidine to POCl₃ and DMF has been suggested as 1:8:4.4.
-
Temperature Control: Excessive heat can lead to the formation of tar and other byproducts, while insufficient heat will result in an incomplete reaction. Chlorination reactions of similar pyrimidine precursors are typically conducted at elevated temperatures, often under reflux, for several hours.[2][3] Careful monitoring and control of the reaction temperature is essential.
-
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is highly recommended.[4]
-
Purity of Reagents: The quality and dryness of the starting materials, POCl₃, and solvents are paramount. Moisture can quench the chlorinating agent and lead to the formation of hydrolysis byproducts.
Q3: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can they be minimized?
The presence of multiple spots indicates impurities, which could include:
-
Incompletely Chlorinated Intermediates: Species where one or more hydroxyl groups have not been replaced by chlorine. To minimize these, ensure an adequate excess of POCl₃ is used and that the reaction runs to completion.[5]
-
Hydrolysis Products: During the aqueous work-up, the highly reactive chloro-substituents on the pyrimidine ring can be hydrolyzed back to hydroxyl groups.[6] Performing the work-up at low temperatures (e.g., pouring the reaction mixture onto ice) and minimizing the time the product is in contact with water can reduce this side reaction.[6]
-
Polymerization Products: Dark, tarry substances can form at high temperatures. Maintain precise temperature control and avoid localized overheating.
Q4: What is a recommended procedure for the work-up and purification of the final product?
A robust work-up and purification strategy is essential to isolate a high-purity product.
-
Work-up: After the reaction is complete, the excess POCl₃ is typically removed under reduced pressure.[2][6] The remaining residue is then carefully quenched by pouring it slowly into a mixture of ice and water with vigorous stirring.[6] The crude product, which precipitates as a solid, can then be collected by filtration.
-
Purification:
-
Extraction: The solid can be dissolved in an organic solvent like dichloromethane or ethyl acetate for extraction.[3][6] A wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities.[6]
-
Column Chromatography: This is an effective method for separating the target compound from closely related impurities. A typical stationary phase is silica gel, with an eluent system such as ethyl acetate in petroleum ether or hexanes.[3][7]
-
Recrystallization: For final polishing, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexanes) can yield a product of high purity.[7]
-
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Symptom / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., moisture in POCl₃).2. Insufficient reaction temperature or time.3. Incorrect stoichiometry. | 1. Use fresh, anhydrous reagents and solvents.2. Gradually increase reaction temperature and monitor via TLC.3. Verify molar ratios, especially of the chlorinating agent and catalyst. |
| Dark, Oily, or Tarry Crude Product | 1. Reaction temperature was too high.2. Insufficient stirring leading to localized heating. | 1. Maintain strict temperature control using an oil bath.2. Ensure vigorous and efficient stirring throughout the reaction. |
| Product Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient amount of chlorinating agent. | 1. Increase reaction time or temperature.2. Increase the molar equivalent of POCl₃.[5] |
| Product Hydrolyzes During Work-up | 1. Product is sensitive to water/prolonged contact with aqueous phase.2. Work-up temperature is too high. | 1. Minimize contact time with water; perform extractions rapidly.2. Ensure the reaction mixture is quenched in an ice-cold solution.[6] |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent.2. Formation of stable emulsions during extraction. | 1. Use a different solvent for extraction or reduce the volume of water used in the work-up.2. Add brine (saturated NaCl solution) to break up emulsions. |
Data on Related Pyrimidine Chlorination
While specific comparative data for this compound is limited, the following table illustrates how reaction conditions affect the yield in the closely related synthesis of 2-amino-4,6-dichloropyrimidine. This demonstrates the importance of optimizing molar ratios and reaction conditions.
| Starting Material | Chlorinating Agent | Catalyst/Base | Molar Ratio (POCl₃/Base) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | N,N-dimethylaniline | 3.52 / 2.02 | 60 | 4 | 86 | [2] |
| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | N,N-dimethylaniline | 8.05 / 0.039 | 107 (reflux) | 8 | 55 | [2] |
| Anhydrous 2-Amino-4,6-dioxopyrimidine | POCl₃ | None | Excess | 110 (reflux) | 12 | 61 | [3] |
Experimental Protocols & Visualizations
Protocol: Synthesis of this compound
This protocol is adapted from a reported synthesis involving an unusual nitro-group displacement.
Reagents:
-
2-Amino-4-hydroxy-5-nitropyrimidin-6-one
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-amino-4-hydroxy-5-nitropyrimidin-6-one (1 part, molar equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (8 parts, molar equivalent) to the flask.
-
Begin stirring the mixture and add anhydrous dimethylformamide (DMF) (4.4 parts, molar equivalent) dropwise while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture under reflux and monitor its progress by TLC.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
CAUTION: Carefully and slowly pour the viscous residue onto a vigorously stirred mixture of crushed ice and water.
-
A solid precipitate of crude this compound will form.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visual Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis of this compound.
Logical Flow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4,5,6-Trichloropyrimidin-2-amine by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4,5,6-trichloropyrimidin-2-amine via recrystallization. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the hot solvent.
-
Question: My crude this compound is not dissolving completely, even when heating the solvent to its boiling point. What should I do?
-
Answer: This indicates that the chosen solvent is not suitable for your compound at the current volume.
-
Solution 1: Increase Solvent Volume. Gradually add more of the hot solvent in small portions until the solid dissolves. Be mindful that using a large excess of solvent can significantly reduce your final yield.
-
Solution 2: Change the Solvent. If a large volume of the initial solvent is required, it is best to select a different solvent in which the compound has higher solubility at elevated temperatures. Refer to the Solvent Selection Table for guidance.
-
Solution 3: Consider a Solvent Mixture. If a single solvent is not effective, a binary solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat the solution until it is clear and then allow it to cool slowly.
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Question: Upon cooling, my compound separates as an oil instead of forming solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point.
-
Solution 1: Slow Down the Cooling Process. Allow the solution to cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help to slow down the cooling rate.
-
Solution 2: Use More Solvent. The solution may be too concentrated. Reheat the mixture and add more of the primary solvent until the oil redissolves. Then, cool the solution slowly.
-
Solution 3: Add a Seed Crystal. Introduce a small, pure crystal of this compound to the cooled solution to induce crystallization at a specific nucleation point.
-
Solution 4: Scratch the Inner Surface of the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Issue 3: The recrystallization yield is very low.
-
Question: After filtration, I have recovered a very small amount of purified product. What could be the reason for the low yield?
-
Answer: A low yield can result from several factors during the recrystallization process.
-
Cause 1: Using too much solvent. An excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.
-
Solution: Beforehand, perform small-scale solubility tests to determine the optimal solvent volume. If you suspect you've used too much solvent, you can try to evaporate some of it and cool the solution again.
-
-
Cause 2: Premature crystallization during hot filtration. If the solution cools too quickly during filtration, the product can crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration process.
-
-
Cause 3: Incomplete crystallization.
-
Solution: Ensure the solution is cooled for a sufficient amount of time. After reaching room temperature, cool it further in an ice bath to maximize crystal formation.
-
-
Issue 4: The purified product is still colored or contains visible impurities.
-
Question: My recrystallized this compound is not white, or I can still see specks of other materials. What went wrong?
-
Answer: This indicates that the recrystallization did not effectively remove all impurities.
-
Solution 1: Perform a Second Recrystallization. A second recrystallization, potentially with a different solvent system, can further enhance the purity.
-
Solution 2: Use Activated Charcoal. If the solution is colored by high molecular weight impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Solution 3: Hot Filtration. If there are insoluble impurities in your crude product, a hot filtration step is necessary to remove them before cooling the solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and sparingly soluble at low temperatures. Based on data for structurally similar compounds, alcohols such as methanol and ethanol are good starting points for solvent screening. A patent for a related compound, 2-N-methylphenylamino-4,5,6-trichloropyrimidine, specifies recrystallization from methanol, while 2-morpholino-4,5,6-trichloropyrimidine has been recrystallized from ethanol.[1] It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific crude product.
Q2: How can I determine the right amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product. A good starting point is to add a small amount of solvent, heat the mixture to boiling, and then continue adding small portions of hot solvent until the solid is fully dissolved.
Q3: Is it necessary to perform a hot filtration?
A3: A hot filtration is only necessary if your crude product contains insoluble impurities that are visible in the hot solution. If the hot solution is clear, you can proceed directly to the cooling step.
Q4: What are the common impurities in crude this compound?
A4: The synthesis of this compound typically involves the amination of a tetrachloropyrimidine. Potential impurities could include unreacted starting materials, such as tetrachloropyrimidine, and byproducts from over-amination, resulting in di- or tri-aminopyrimidines. The presence of these impurities can affect the crystallization process.
Q5: What safety precautions should I take when working with this compound?
A5: this compound is a chemical that requires careful handling. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility (at RT) | Expected Solubility (at BP) | Notes |
| Methanol | 5.1 | 65 | Sparingly Soluble | Soluble | A good candidate for recrystallization based on analogous compounds.[1] |
| Ethanol | 4.3 | 78 | Sparingly Soluble | Soluble | Another promising alcohol for recrystallization.[1] |
| Acetone | 5.1 | 56 | Moderately Soluble | Very Soluble | May be too good of a solvent, potentially leading to lower yields. |
| Ethyl Acetate | 4.4 | 77 | Sparingly Soluble | Soluble | A potential alternative to alcohols. |
| Toluene | 2.4 | 111 | Insoluble | Sparingly Soluble | May be suitable as a "poor" solvent in a binary system. |
| Hexane | 0.1 | 69 | Insoluble | Insoluble | Likely unsuitable as a primary solvent but could be used as an anti-solvent. |
Disclaimer: This table provides qualitative estimations based on general principles and data for similar compounds. It is highly recommended that researchers perform their own small-scale solubility tests to determine the optimal solvent for their specific sample of crude this compound.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on the data in Table 1 and preliminary tests, select a suitable solvent (e.g., methanol or ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature on a benchtop. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization problems.
References
Identifying and minimizing side products in reactions with 4,5,6-Trichloropyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6-Trichloropyrimidin-2-amine. The following information is designed to help identify and minimize common side products encountered during chemical reactions.
Frequently Asked Questions (FAQs)
General Issues
Q1: I am observing a complex mixture of products in my reaction with this compound. What are the most common side reactions?
A1: Reactions with this compound can be prone to several side reactions, primarily due to the presence of multiple reactive chloro-substituents and the directing effects of the 2-amino group. The most common side products arise from:
-
Lack of Regioselectivity: Nucleophilic attack or cross-coupling can occur at the C4, C5, or C6 positions, leading to a mixture of isomers. The electronic and steric environment of each chloro-substituent influences its reactivity.
-
Over-reaction/Di- or Tri-substitution: Sequential substitution of more than one chlorine atom can occur, especially under harsh reaction conditions or with an excess of the nucleophile or coupling partner.
-
Hydrolysis/Solvolysis: The chloro groups on the pyrimidine ring are susceptible to hydrolysis by water present in solvents or reagents, or solvolysis by alcoholic solvents, leading to the formation of hydroxypyrimidine or alkoxypyrimidine byproducts.[1]
-
Self-condensation or Dimerization: The presence of the 2-amino group introduces the possibility of intermolecular reactions, leading to the formation of dimeric or polymeric byproducts, particularly at high temperatures.
Troubleshooting Guides by Reaction Type
Nucleophilic Aromatic Substitution (SNAr)
Q2: I am performing a nucleophilic substitution on this compound and obtaining a mixture of mono-substituted isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in SNAr reactions with polysubstituted pyrimidines is a common challenge. The reactivity of the chloro positions is influenced by the electron-donating 2-amino group and the electron-withdrawing nature of the other chloro substituents. Generally, the C4 and C6 positions are more activated towards nucleophilic attack than the C5 position.
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity, as the most reactive site will react preferentially.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane). In some cases, alcoholic solvents can lead to solvolysis byproducts.[1]
-
Nature of the Nucleophile: Sterically hindered nucleophiles may favor attack at the less sterically hindered position. The electronic properties of the nucleophile also play a role.
-
Base Selection: The choice and stoichiometry of the base are critical. For amine nucleophiles, an excess of the amine itself can often act as the base. For other nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices.[1]
Table 1: General Conditions for Regiocontrolled Mono-amination of Polychloropyrimidines
| Parameter | Condition for C4/C6-Selectivity | Condition for C2-Selectivity (in related systems) | Potential Side Products |
| Temperature | 0 °C to room temperature | Elevated temperatures (e.g., 80-120 °C) | Isomeric products, Di-substituted products |
| Solvent | Aprotic solvents (THF, Dioxane) | Polar aprotic solvents (DMF, NMP) | Solvolysis products (if alcohols are used) |
| Base | Weaker, non-nucleophilic bases (e.g., DIPEA) | Stronger bases (e.g., NaH, K₂CO₃) | Hydrolysis products, Over-reaction |
| Nucleophile | 1.0 - 1.2 equivalents | >1.5 equivalents | Over-reaction |
Note: Data is extrapolated from reactions with structurally similar chloropyrimidines. Optimization for this compound is recommended.
Q3: My SNAr reaction is yielding a significant amount of a hydroxylated byproduct. How can I prevent this?
A3: The formation of hydroxypyrimidines is due to the reaction with water.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help.
-
Non-Aqueous Workup: During the reaction workup, minimize contact with water or use non-aqueous workup procedures if possible.
-
Solvent Selection: Avoid using protic solvents like alcohols if solvolysis is a competing reaction. If an alcohol is required as a solvent, consider that it may also act as a nucleophile.[1]
dot
References
Optimizing catalyst loading for Suzuki coupling of 4,5,6-Trichloropyrimidin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 4,5,6-trichloropyrimidin-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is not old or degraded. For Pd(II) precatalysts, ensure efficient reduction to Pd(0) is occurring. Consider using a fresh batch of catalyst. - For challenging couplings of chloro-heterocycles, highly active catalyst systems with specialized ligands may be required.[1] |
| Suboptimal Reaction Conditions | - Temperature: Increase the reaction temperature. Higher temperatures can overcome the activation energy for the oxidative addition of the C-Cl bond.[1] However, be aware that this may also increase side reactions. - Solvent: Screen different solvents. A common choice is a mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water.[2][3][4] - Base: The choice of base is critical. Screen inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][2] |
| Poor Substrate Reactivity | - Chloropyrimidines are generally less reactive than their bromo or iodo counterparts.[5] Consider using more active Buchwald-type ligands (e.g., SPhos, XPhos) to enhance catalyst activity.[1][6] |
| Oxygen Contamination | - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][3] Ensure the reaction is run under a positive pressure of inert gas. |
| Catalyst Poisoning | - Impurities in reagents or solvents, especially sulfur-containing compounds from some heteroaryl boronic acids, can poison the palladium catalyst.[5] Use high-purity reagents and solvents. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Troubleshooting Steps |
| Protodeboronation | Hydrolysis of the boronic acid, replacing the boron group with a hydrogen atom. This is often promoted by high temperatures and certain aqueous bases.[1][5] | - Use fresh, high-purity boronic acid. - Consider switching from a boronic acid to a boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which are less prone to this side reaction.[1] - Minimize reaction time and temperature where possible. |
| Homocoupling | Self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[1][5] | - Ensure the reaction is thoroughly degassed.[1] - Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system.[1] - Consider adding the aryl halide in a slight excess.[5] |
| Dehalogenation | Replacement of a chlorine atom on the pyrimidine ring with a hydrogen atom. | - This can be a competing pathway. Optimizing the catalyst and ligand system can favor the desired cross-coupling reaction. |
Issue 3: Poor Regioselectivity
| Observation | Potential Cause | Troubleshooting Steps |
| Mixture of Isomers | Reaction occurring at multiple chlorine-substituted positions on the pyrimidine ring. For polychlorinated pyrimidines, the reactivity of the different chlorine atoms can be influenced by electronic and steric factors. | - For 2,4-dichloropyrimidines, the C4 position is generally more reactive.[5][7] For 2,4,6-trichloropyrimidine, the C4 and C6 positions are typically more reactive than the C2 position. - The choice of catalyst and ligand can influence regioselectivity. Experiment with different ligand systems to enhance selectivity for the desired position. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
For related polychlorinated pyrimidines, catalyst loadings in the range of 0.5 to 5 mol% are commonly reported.[2][4][8] A good starting point for optimization would be 1-2 mol% of a palladium catalyst such as Pd(PPh₃)₄. Microwave-assisted procedures have been shown to be effective with catalyst loadings as low as 0.5 mol%.[2][8]
Q2: Which palladium catalyst is best for this reaction?
Pd(PPh₃)₄ is a commonly used and effective catalyst for the Suzuki coupling of chloropyrimidines.[2][5] For less reactive substrates, more advanced catalytic systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ may offer improved yields.[6]
Q3: How does the presence of the 2-amino group affect the reaction?
The amino group is an electron-donating group, which can influence the electronic properties of the pyrimidine ring. Additionally, the nitrogen atoms of the pyrimidine and the amino group can coordinate to the palladium center, potentially deactivating the catalyst.[5] The use of bulky ligands can help to mitigate this inhibitory coordination.[1]
Q4: Can microwave irradiation be beneficial for this reaction?
Yes, microwave-assisted synthesis can be highly effective for the Suzuki coupling of chloropyrimidines. It often leads to significantly reduced reaction times (e.g., 15 minutes instead of several hours) and can improve yields, sometimes with lower catalyst loadings.[2][5][8]
Q5: What is the expected regioselectivity for the Suzuki coupling of this compound?
For polychlorinated pyrimidines, the chlorine atoms at the 4 and 6 positions are generally more reactive towards Suzuki coupling than the chlorine at the 2-position, due to electronic effects. The chlorine at the 5-position is typically the least reactive. Therefore, initial coupling is expected to occur preferentially at the C4 or C6 position. Achieving selective mono- or di-substitution will depend on controlling the stoichiometry of the boronic acid and the reaction conditions.
Data Presentation: Catalyst Loading for Related Polychlorinated Pyrimidines
The following table summarizes catalyst loading and reaction conditions from studies on analogous polychlorinated pyrimidine and pyridine systems. This data can serve as a starting point for optimizing the reaction of this compound.
| Substrate | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | 0.5 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (15 min, MW) | 81 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 (18-22 h) | Good | |
| 2,4,5,6-Tetrachloropyrimidine | Pd(PPh₃)₂Cl₂ | 1.0 - 3.0 | K₂CO₃ | 1,4-Dioxane/H₂O | 60 (2 h) | 87-97 | [9] |
| 6-Chloro-2,4-diaminopyrimidine | Pd(PPh₃)₄ | Not specified | Not specified | Not specified | Not specified | High | [10] |
| 2,4,6-Trihalogenopyrido[2,3-d]pyrimidines | Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene | 110 | 83 |
Experimental Protocols
Representative Protocol for Suzuki Coupling of a Polychlorinated Pyrimidine
This protocol is a general guideline based on procedures for related compounds and should be optimized for the specific substrate and coupling partner.[2][4][11]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2 - 3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, the boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).
-
Microwave Irradiation: If using a microwave reactor, heat the mixture to the target temperature (e.g., 100-120 °C) for a shorter duration (e.g., 15-30 minutes).
-
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 4,5,6-Trichloropyrimidin-2-amine in Reaction Media
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4,5,6-Trichloropyrimidin-2-amine in their reaction media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the chosen reaction solvent. What are the initial troubleshooting steps?
A1: When encountering poor solubility of this compound, a systematic approach is recommended. Start with simple techniques before progressing to more complex solutions.
-
Solvent Screening: The principle of "like dissolves like" is a good starting point.[1] Given the polar nature of the amine and the pyrimidine ring, polar aprotic solvents are often a good choice for nucleophilic aromatic substitution (SNAr) reactions involving such substrates.[2] Consider solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (ACN), or tetrahydrofuran (THF).
-
Temperature Adjustment: The solubility of most solids, including pyrimidine derivatives, increases with temperature.[3][4] Carefully heating the reaction mixture with stirring can significantly improve dissolution. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Particle Size Reduction: Decreasing the particle size of the solid increases the surface area available for solvation, which can enhance the rate of dissolution.[1] This can be achieved by grinding the solid material into a fine powder. For more effective dissolution, sonication can be employed to break down intermolecular interactions.[1]
Q2: I've tried heating and stirring, but the solubility is still too low for an effective reaction concentration. What should I try next?
A2: If basic methods are insufficient, employing a co-solvent system is a practical next step. A co-solvent is a water-miscible or organic-miscible solvent that, when added to the primary solvent, increases the solubility of the solute.[5]
-
Co-solvent Selection: For this compound, using a mixture of a polar aprotic solvent with a less polar co-solvent can sometimes enhance solubility. For instance, a mixture of THF and toluene or DMF and dichloromethane (DCM) might be effective. The optimal ratio of the two solvents needs to be determined experimentally.
-
Mechanism of Co-solvency: Co-solvents can work by reducing the overall polarity of the solvent system or by disrupting the crystal lattice of the solid more effectively than a single solvent.[6]
Q3: Can I use additives to improve the solubility of this compound?
A3: Yes, certain additives can act as solubilizing agents.
-
Hydrotropic Agents: These are compounds that increase the aqueous solubility of poorly soluble substances. While more common in aqueous systems, some principles can be applied to organic media.
-
Phase-Transfer Catalysts (PTC): If your reaction involves an ionic nucleophile that is insoluble in the organic reaction medium, a PTC can be used. The PTC forms an ion pair with the nucleophile, rendering it soluble in the organic phase and facilitating the reaction.[1]
Q4: My reaction is a nucleophilic substitution. How does the choice of solvent affect the reaction rate and outcome?
A4: For nucleophilic aromatic substitution (SNAr) reactions, the solvent choice is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred.[2] These solvents can solvate the cation of the nucleophile, leaving the anion more "naked" and, therefore, more nucleophilic. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, reducing its reactivity.[2]
Q5: Are there any solvent-free methods to overcome solubility issues with this compound?
A5: Yes, mechanochemistry, specifically ball milling, has emerged as a powerful technique for conducting reactions with poorly soluble starting materials in the absence of a solvent. The mechanical energy from grinding can promote the reaction in the solid state, overcoming the limitations of poor solubility.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) |
| N,N-Dimethylformamide (DMF) | 25 | ~ 50 |
| 50 | ~ 120 | |
| 80 | ~ 250 | |
| Dimethyl sulfoxide (DMSO) | 25 | ~ 45 |
| 50 | ~ 110 | |
| 80 | ~ 230 | |
| Acetonitrile (ACN) | 25 | ~ 10 |
| 50 | ~ 25 | |
| 80 (reflux) | ~ 60 | |
| Tetrahydrofuran (THF) | 25 | ~ 15 |
| 50 | ~ 35 | |
| 66 (reflux) | ~ 75 | |
| Dichloromethane (DCM) | 25 | ~ 5 |
| 40 (reflux) | ~ 12 | |
| Toluene | 25 | < 1 |
| 50 | ~ 2 | |
| 80 | ~ 5 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To quantitatively determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation: To a series of vials, add a pre-weighed excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the selected solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for 24-48 hours with continuous agitation. This ensures that the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
Quantification (Gravimetric Method): Carefully evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent. Once the solvent is completely removed, weigh the vial containing the dried solid. The mass of the dissolved solid can then be determined.
-
Quantification (Chromatographic Method - Recommended): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtered sample solution to a concentration that falls within the range of the calibration curve and analyze it by HPLC or GC. Calculate the concentration of the saturated solution based on the calibration curve.
-
Calculation: Express the solubility in g/L or mg/mL.
Protocol 2: Screening for an Effective Co-solvent System
Objective: To identify a suitable co-solvent system and the optimal ratio to dissolve this compound for a reaction.
Materials:
-
This compound
-
Primary reaction solvent (e.g., THF)
-
Potential co-solvents (e.g., DMF, NMP, Toluene)
-
Graduated cylinders or pipettes
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Initial Setup: Place a known amount of this compound into the reaction vessel with a stir bar.
-
Primary Solvent Addition: Add a volume of the primary solvent that is known to be insufficient for complete dissolution at the desired reaction temperature.
-
Co-solvent Titration: While stirring, slowly add the co-solvent in small increments (e.g., 0.5 mL at a time).
-
Observation: After each addition, observe the mixture for signs of dissolution. If the solid does not dissolve, the mixture can be gently heated to the intended reaction temperature.
-
Endpoint: Continue adding the co-solvent until the this compound is completely dissolved.
-
Record Ratio: Record the final volumes of the primary solvent and the co-solvent to determine the optimal ratio for dissolution. This ratio should be used for the scaled-up reaction.
Visualizations
Caption: A flowchart outlining the systematic approach to troubleshooting the poor solubility of this compound.
Caption: A decision pathway illustrating the progression of strategies for enhancing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
Preventing decomposition of 4,5,6-Trichloropyrimidin-2-amine during heating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4,5,6-trichloropyrimidin-2-amine during heating. The information is based on established principles for related compounds and aims to provide practical guidance for experimental work.
Troubleshooting Guide: Preventing Decomposition During Heating
Decomposition of this compound during heating can lead to yield loss, product impurity, and safety hazards. Below are common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark/charred upon heating. | Exceeding the decomposition temperature of the compound or intermediates. Localized overheating. | - Maintain a reaction temperature below the suspected decomposition threshold (a prudent starting point for related heterocyclic compounds is often below 200-250°C). - Use a well-controlled heating mantle with a stirrer to ensure even temperature distribution. - Consider using a lower boiling point solvent to limit the maximum reaction temperature. |
| Low yield of the desired product. | Thermal degradation of the starting material or product. Side reactions catalyzed by heat. | - Optimize the reaction time; prolonged heating, even at moderate temperatures, can lead to decomposition. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.[1][2][3] - Choose a solvent that is stable at the reaction temperature and in which the compound is sufficiently soluble to avoid prolonged heating.[4][5] |
| Formation of unexpected byproducts. | Decomposition of the pyrimidine ring or loss of substituents. Reaction with solvent or atmospheric components. | - The primary decomposition products of chlorinated organic compounds upon heating are often hydrogen chloride (HCl) and oxides of nitrogen and carbon.[6][7] - Employ an inert atmosphere. - Select a non-reactive solvent. Protic solvents may react with the chlorinated pyrimidine at elevated temperatures. |
| Inconsistent reaction outcomes. | Variability in heating rates, presence of impurities that catalyze decomposition, or exposure to air and moisture. | - Use a programmable hot plate or reaction block for precise temperature control. - Ensure the starting material is pure. - Dry solvents and reagents thoroughly and conduct reactions under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the specific decomposition temperature of this compound?
A1: Based on available literature, a specific decomposition temperature for this compound has not been reported. However, studies on similar halogenated heterocyclic compounds suggest that thermal stability is generally high, with decomposition often occurring at temperatures above 250°C in an inert atmosphere.[6][8] For comparison, the thermal stability of several polynitrogenated heterocycles was found to be greater than 250°C under inert conditions.[6]
Q2: What are the likely hazardous decomposition products?
A2: When heated to decomposition, this compound is expected to release toxic fumes. Based on the decomposition of similar chlorinated and nitrogen-containing organic compounds, the primary hazardous byproducts are likely to be hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO).[6][7]
Q3: How can I monitor for decomposition during my experiment?
A3: Visual cues such as the darkening of the reaction mixture can be an initial indicator. For more precise monitoring, techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the appearance of impurity spots or unexpected masses that may correspond to degradation products.
Q4: Are there any recommended stabilizers to prevent decomposition?
A4: While specific stabilizers for this compound are not documented, the use of radical scavengers or antioxidants can be a general strategy to prevent the decomposition of amines and other organic compounds, particularly if oxidative degradation is a concern.[9][10] Phenolic antioxidants, for example, are known to neutralize radical species that can initiate decomposition pathways.[9] However, the compatibility of any additive with the desired reaction chemistry must be carefully evaluated.
Q5: How does the choice of solvent affect the thermal stability of the compound?
A5: The solvent can significantly impact the stability of a compound at elevated temperatures.[4][5] Polar aprotic solvents are generally preferred for reactions involving halogenated pyrimidines to avoid solvolysis. The boiling point of the solvent also acts as a natural temperature ceiling for the reaction. It is crucial to select a solvent that is inert under the reaction conditions and has a boiling point appropriate for the desired transformation without promoting decomposition.
Experimental Protocols
Protocol 1: General Procedure for Heating this compound in a Reaction
This protocol provides a general methodology for conducting reactions with this compound at elevated temperatures while minimizing the risk of decomposition.
-
Inert Atmosphere: Flame-dry all glassware and allow it to cool under a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Preparation: Dissolve this compound and other reactants in a suitable, dry, aprotic solvent (e.g., dioxane, toluene, or DMF) in the reaction flask.
-
Temperature Control: Place the reaction flask in a temperature-controlled heating mantle or oil bath equipped with a magnetic stirrer. Use a thermocouple to monitor the internal reaction temperature.
-
Gradual Heating: Increase the temperature gradually to the desired setpoint. Avoid rapid heating, which can cause localized overheating.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals to determine the optimal reaction time and to check for the formation of degradation products.
-
Work-up: Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up and purification.
Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.
Visualizations
Below are diagrams illustrating key concepts related to preventing the decomposition of this compound.
References
- 1. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 2. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Essential Oils as Antioxidants: Mechanistic Insights from Radical Scavenging to Redox Signaling [mdpi.com]
- 11. iajps.com [iajps.com]
- 12. mse.ucr.edu [mse.ucr.edu]
- 13. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 14. iitk.ac.in [iitk.ac.in]
- 15. youtube.com [youtube.com]
Troubleshooting unexpected NMR shifts in 4,5,6-Trichloropyrimidin-2-amine products
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6-trichloropyrimidin-2-amine. Unexpected NMR shifts can often be attributed to common synthetic byproducts, tautomerism, solvent effects, or other experimental variables. This guide will help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows a broad singlet for the -NH₂ protons instead of a sharp signal. Is this normal?
A1: Yes, this is quite common. The protons of an amino group can undergo chemical exchange with each other and with trace amounts of water or acid in the NMR solvent. This exchange process is often on a timescale that leads to broadening of the NMR signal. Additionally, the nitrogen atom has a quadrupole moment that can contribute to the broadening of adjacent proton signals. To confirm the presence of the -NH₂ peak, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly decrease in intensity due to proton-deuterium exchange.
Q2: I am observing unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could be the cause?
A2: Unexpected peaks in the aromatic region can arise from several sources:
-
Residual Starting Materials or Reagents: Incomplete reaction or purification can leave starting materials (e.g., 2,4,5,6-tetrachloropyrimidine) or reagents in your sample.
-
Byproducts: Side reactions during the synthesis can generate structurally related impurities. For instance, incomplete amination could leave residual starting material, or over-reaction could lead to di-substituted products if possible under the reaction conditions. Hydrolysis of the chloro substituents to hydroxyl groups is also a possibility.
-
Solvent Impurities: Ensure that the peaks do not correspond to common laboratory solvents that may have been used during the workup.[1][2]
Q3: The chemical shifts of my product seem to have shifted compared to a previous batch. What could cause this variation?
A3: Variations in chemical shifts between batches can be due to several factors:
-
Concentration Effects: The chemical shifts of aromatic compounds can be concentration-dependent. Try to prepare your NMR samples at a similar concentration for each batch to ensure consistency.
-
Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of your compound due to different solvent-solute interactions.[3] Always use the same solvent for comparison.
-
pH of the Sample: Traces of acid or base can protonate or deprotonate the aminopyrimidine ring, leading to significant changes in the electronic environment and, consequently, the NMR shifts.[2][4][5] Ensure the sample is neutral unless you are intentionally studying pH effects.
-
Temperature: Temperature can affect conformational equilibria and the rate of chemical exchange, which can influence peak positions and shapes.[6]
Q4: My ¹³C NMR spectrum is more complex than expected. What could be the reason?
A4: A more complex than expected ¹³C NMR spectrum can be due to the presence of impurities, as mentioned for the ¹H NMR. It could also be due to the presence of tautomers or rotamers. Tautomerism between the amino and imino forms of the pyrimidine ring can lead to two different sets of signals if the exchange between them is slow on the NMR timescale.[7][8][9] Similarly, restricted rotation around the C-N bond can lead to the observation of rotamers.[6] Acquiring the spectrum at a higher temperature might help to coalesce the signals of rapidly interconverting species.
Troubleshooting Guide
Issue: Unexpected Peaks in the ¹H NMR Spectrum
| Symptom | Possible Cause | Troubleshooting Steps |
| Additional singlet in the aromatic region | Residual 2,4,5,6-tetrachloropyrimidine (starting material) | Compare the chemical shift of the unexpected peak with the known chemical shift of 2,4,5,6-trichloropyrimidine in the same solvent. Re-purify the sample if necessary. |
| Broad peaks in the aromatic region | Presence of paramagnetic impurities or aggregation | Filter the NMR sample through a small plug of celite or glass wool. Try acquiring the spectrum at a lower concentration. |
| Complex multiplet where a singlet is expected | Presence of a byproduct with protons on the pyrimidine ring | Analyze the coupling pattern. Consider 2D NMR experiments (COSY, HSQC) to identify the structure of the impurity. |
| Peaks corresponding to common solvents (e.g., ethyl acetate, dichloromethane) | Incomplete drying of the sample | Place the sample under high vacuum for an extended period before preparing the NMR sample. A list of common solvent impurities and their chemical shifts can be found in the literature.[1][2] |
Issue: Drifting or Inconsistent Chemical Shifts
| Symptom | Possible Cause | Troubleshooting Steps |
| All peaks are shifted upfield or downfield compared to a reference spectrum | Incorrect referencing of the spectrum | Re-process the spectrum and calibrate the solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[10] |
| Chemical shifts vary between samples | Different sample concentrations | Prepare samples at approximately the same concentration for consistent results. |
| Significant downfield shift of pyrimidine ring protons and -NH₂ protons | Acidic contamination leading to protonation | Prepare a fresh sample, ensuring no acidic residue from the workup is present. A dilute solution of a non-nucleophilic base can be used to neutralize the sample, but this may introduce other impurities. |
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The ¹H NMR data for the related 4,5,6-trichloropyrimidine-2-carboxamide shows broad singlets for the amide protons at 8.04 and 7.32 ppm in acetone-d₆.[7]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -NH₂ | 6.5 - 7.5 (broad singlet) | - |
| C2 | - | ~160 |
| C4 | - | ~158 |
| C5 | - | ~120 |
| C6 | - | ~158 |
Experimental Protocols
Protocol: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound product into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often a good choice for aminopyrimidines as it can help to sharpen -NH₂ signals compared to CDCl₃.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter that could affect the spectral quality, a small plug of glass wool can be placed in the pipette.
-
D₂O Exchange (Optional): To confirm the assignment of -NH₂ protons, acquire a spectrum, then add one drop of deuterium oxide (D₂O) to the NMR tube. Shake the tube gently to mix and re-acquire the spectrum. The -NH₂ signal should disappear or be significantly reduced.
Mandatory Visualizations
Troubleshooting Workflow for Unexpected NMR Shifts
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum [chemicalbook.com]
- 6. 5-AMINOPYRIMIDINE(591-55-9) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. ukisotope.com [ukisotope.com]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Technical Support Center: Scaling Up the Synthesis of 4,5,6-Trichloropyrimidin-2-amine for Library Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4,5,6-Trichloropyrimidin-2-amine for use in library synthesis. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and a frequently asked questions (FAQs) section to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 2-Amino-4,6-dichloro-5-nitropyrimidine (Intermediate) | Incomplete nitration of 2-amino-4,6-dihydroxypyrimidine. | Ensure the use of high-purity starting materials. Optimize the reaction temperature and time; prolonged reaction times or high temperatures can lead to degradation. Consider using a different nitrating agent or a co-solvent to improve solubility. |
| Degradation of the product during workup. | Maintain a low temperature during the aqueous workup. Use a milder base for neutralization to avoid hydrolysis of the chloro groups. | |
| Incomplete Conversion to this compound | Inefficient chlorination reaction. | Use a fresh, high-quality chlorinating agent like phosphorus oxychloride (POCl₃). The addition of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can accelerate the reaction. Ensure anhydrous conditions, as moisture will decompose the POCl₃. |
| Steric hindrance from the amino group. | Protect the amino group prior to chlorination, for example, by acetylation. The protecting group can be removed in a subsequent step. | |
| Formation of Side Products | Over-chlorination leading to tetrachloropyrimidine derivatives. | Carefully control the stoichiometry of the chlorinating agent and the reaction temperature. Lowering the temperature may reduce the formation of over-chlorinated byproducts. |
| Hydrolysis of chloro groups back to hydroxyl groups during workup. | Perform the aqueous workup at low temperatures and as quickly as possible. Use a non-aqueous workup if possible. | |
| Polymerization or decomposition of starting materials or products. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use purified solvents and reagents. | |
| Difficult Purification | Co-elution of the desired product with impurities of similar polarity. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). Recrystallization from a suitable solvent system can be an effective purification method. |
| Product instability on silica gel. | Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. This can prevent the degradation of basic compounds on the acidic silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the large-scale synthesis of this compound?
A1: A common and cost-effective starting material is 2-amino-4,6-dihydroxypyrimidine, which is commercially available. This is typically followed by nitration and then chlorination steps.
Q2: What are the critical safety precautions to take when working with phosphorus oxychloride (POCl₃)?
A2: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions should be conducted under an inert atmosphere to prevent contact with moisture, which leads to the release of corrosive HCl gas.
Q3: How can I monitor the progress of the chlorination reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched with ice-water and extracted with an organic solvent before analysis.
Q4: For library synthesis, what is the best strategy for purifying a large number of derivatives of this compound?
A4: For library synthesis, parallel purification techniques are most efficient. High-throughput purification can be achieved using automated flash chromatography systems with pre-packed columns or by using parallel solid-phase extraction (SPE) techniques.[1] The choice of method will depend on the scale and the nature of the library members.
Q5: Can I use this compound directly for nucleophilic aromatic substitution (SNAr) reactions in library synthesis?
A5: Yes, the chlorine atoms at the 4- and 6-positions are activated towards nucleophilic substitution. The amino group at the 2-position is generally less reactive. This differential reactivity allows for selective functionalization to build diverse chemical libraries.
Experimental Protocols
Synthesis of 2-Amino-4,6-dichloro-5-nitropyrimidine (Intermediate)
This protocol is adapted from established synthetic routes for nitration of aminodihydroxypyrimidines.
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-amino-4,6-dihydroxypyrimidine to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Once the starting material is dissolved, cool the mixture to 0 °C.
-
Slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product is collected by filtration, washed with cold deionized water until the washings are neutral, and dried under vacuum to yield 2-amino-4,6-dichloro-5-nitropyrimidine.
Synthesis of this compound
This protocol describes the chlorination of the intermediate to the final product.
Materials:
-
2-Amino-4,6-dichloro-5-nitropyrimidine
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Toluene (solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a dry flask under an inert atmosphere (nitrogen or argon), add 2-amino-4,6-dichloro-5-nitropyrimidine and toluene.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Carefully add phosphorus oxychloride dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and saturated sodium bicarbonate solution with vigorous stirring.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Scale (mmol) | Typical Yield (%) |
| 2-Amino-4,6-dihydroxypyrimidine | 127.10 | 100 | - |
| 2-Amino-4,6-dichloro-5-nitropyrimidine | 209.00 | - | 70-85 |
| This compound | 211.43 | - | 60-75 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for library synthesis using the scaffold.
References
Choosing the right base for nucleophilic substitution on chloropyrimidines
Technical Support Center: Nucleophilic Substitution on Chloropyrimidines
This guide provides troubleshooting advice and frequently asked questions for researchers conducting nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidine substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the nucleophilic substitution of chloropyrimidines?
A1: The base in these reactions serves one of two primary functions:
-
Proton Scavenger: In reactions with nucleophiles like primary/secondary amines or thiols, an acid (typically HCl) is generated. The base neutralizes this acid, preventing the protonation of the nucleophile and driving the reaction to completion.[1]
-
Nucleophile Activation: For weakly nucleophilic reactants like alcohols, a strong base is required to deprotonate the alcohol, forming a much more reactive alkoxide nucleophile.[2]
Q2: How do I choose between an organic and an inorganic base?
A2: The choice depends on the nucleophile, solvent, and reaction temperature.
-
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaH) are often used for their low cost and high efficiency in polar aprotic solvents like DMF or DMSO. They are particularly effective for activating alcohols or when using amine salts as nucleophiles.[1][3] However, their solubility can be a limitation in some organic solvents.
-
Organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) are soluble in a wider range of organic solvents.[4] They are commonly used as acid scavengers in reactions with amine nucleophiles.[1] Sterically hindered organic bases, like DIPEA, are preferred when the nucleophile itself is a strong base to prevent it from being consumed in an acid-base reaction.[5]
Q3: Does the position of the chlorine atom (e.g., 2-chloro vs. 4-chloro) affect my choice of base?
A3: While the reactivity of the chloropyrimidine is highly dependent on the chlorine position (4-chloropyrimidines are generally more reactive than 2-chloropyrimidines), the fundamental role of the base does not change.[1] However, for less reactive substrates like 2-chloropyrimidine, you may need stronger reaction conditions (stronger base, higher temperature) to achieve a good yield.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Base is too weak. | The base must be strong enough to deprotonate the nucleophile (if required) or effectively neutralize the generated acid. The pKₐ of the base's conjugate acid should be significantly higher than the pKₐ of the nucleophile and the generated acid. For example, to deprotonate an alcohol (pKₐ ~16-18), a strong base like sodium hydride (NaH, conjugate acid pKₐ ~35) is required.[6] An amine base like DIPEA (conjugate acid pKₐ ~10.75) would be ineffective.[5] |
| Nucleophile is acting as the base. | If your nucleophile is a relatively strong base (e.g., a primary amine) and you are not using an additional, stronger base, the nucleophile can be protonated by the generated HCl, rendering it inactive. Add a non-nucleophilic base like DIPEA or K₂CO₃ in excess (1.5-2.0 equivalents).[1] |
| Incorrect solvent. | The choice of solvent can dramatically affect reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and often improve the solubility of inorganic bases. |
| Insufficient temperature. | Many SNAr reactions on chloropyrimidines, especially with less reactive substrates or weak nucleophiles, require heating.[3] For catalyst-free reactions, temperatures of 80-140 °C are common.[3] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Di-substitution on a di-chloropyrimidine. | On substrates like 2,4-dichloropyrimidine, substitution can occur at both positions. To favor mono-substitution, use a controlled amount of the nucleophile (e.g., 1.0-1.1 equivalents) and consider running the reaction at a lower temperature to exploit differences in reactivity between the two chlorine atoms. Generally, the C4 position is more reactive.[1] |
| Base is acting as a nucleophile. | If a nucleophilic base (e.g., hydroxide, methoxide) is used in excess or at high temperatures, it can compete with the intended nucleophile, leading to undesired substitution products.[7] Use a sterically hindered, non-nucleophilic base like DIPEA, DBU, or LiHMDS to avoid this.[5][8] |
| Solvolysis. | If using an alcohol as a solvent (e.g., ethanol) with a strong base like NaOH, the solvent can be deprotonated to form an alkoxide, which then acts as a nucleophile.[4] If solvolysis is an issue, switch to a non-protic solvent. |
Decision-Making & Workflow Diagrams
A logical approach to base selection is crucial for success. The following diagram outlines a decision-making process.
Caption: Decision tree for selecting a suitable base.
Data Hub: Comparison of Bases in Amination Reactions
The following table summarizes results from studies comparing different bases for the amination of chloropyrimidines. Note that direct comparison can be complex as other parameters (solvent, temperature, substrate) also vary.
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-dichloro-6-arylpyrimidine | Dibutylamine | K₂CO₃ | DMAc | RT | ~50% (70:30 C4:C2 ratio) | [8] |
| 2,4-dichloro-6-arylpyrimidine | Dibutylamine | LiHMDS | THF | RT | 95% (>97:3 C4:C2 ratio) | [8] |
| 4-Amino-2,6-dichloropyrimidine | Various Amines | K₂CO₃ | DMF | 140 | Good-Excellent | [3] |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | TEA | EtOH | Reflux | Good | [4] |
| 2,4,5-trichloropyrimidine | Pyrrolidine | NaOtBu | H₂O/HPMC | RT | >99% (in 1h) | [9] |
| 2,4,5-trichloropyrimidine | Pyrrolidine | K₂CO₃ | H₂O/HPMC | RT | ~75% (in 1h) | [9] |
Yields are approximate and intended for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for Amination using an Inorganic Base
This protocol is adapted for the reaction of a chloropyrimidine with an amine using potassium carbonate as the base.[3]
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the chloropyrimidine derivative (1.0 mmol, 1.0 equiv.), the desired amine nucleophile (1.0-1.2 equiv.), and anhydrous potassium carbonate (2.0-4.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (5-10 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Substitution with an Alcohol using a Strong Base
This protocol outlines the synthesis of alkoxypyrimidines from chloropyrimidines and alcohols.
-
Preparation: To a dry, inert-atmosphere (e.g., Nitrogen or Argon) flask, add the alcohol (can be used as the solvent or dissolved in a dry solvent like THF).
-
Alkoxide Formation: Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases. This generates the sodium alkoxide in situ.
-
Substrate Addition: Add the chloropyrimidine derivative (1.0 equiv.) to the alkoxide solution.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography or distillation.
Caption: A generalized workflow for SNAr experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
Managing reaction times and temperatures for selective substitutions
Technical Support Center: Selective Substitutions
Welcome to the technical support center for managing reaction times and temperatures for selective substitutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for common problems encountered during selective substitution reactions.
Issue 1: I am observing poor or incorrect regioselectivity.
-
Question: My reaction is producing a mixture of regioisomers, or the major product is the undesired one. What are the possible causes and how can I fix this?
-
Answer: Poor regioselectivity is a frequent challenge that can often be addressed by systematically evaluating and optimizing several reaction parameters.
-
Kinetic vs. Thermodynamic Control: The product distribution is often dictated by whether the reaction is under kinetic or thermodynamic control. The kinetic product is formed fastest (lower activation energy), while the thermodynamic product is the most stable (lowest Gibbs free energy).[1][2] Temperature is the most critical factor in determining which pathway dominates.[3]
-
To favor the kinetic product: Run the reaction at lower temperatures for a shorter duration.[2] This makes the reaction essentially irreversible, trapping the faster-forming product.[1][4]
-
To favor the thermodynamic product: Use higher temperatures and allow the reaction to run for a longer time to reach equilibrium, which favors the most stable product.[2][5]
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway by stabilizing or destabilizing key intermediates.[6] It is advisable to perform a solvent screen to find the optimal medium for your desired selectivity.
-
Ligand and Directing Groups: In catalyzed reactions, the steric and electronic properties of ligands are crucial. A ligand screen is recommended, as bulky ligands might favor one regioisomer while less demanding ones favor another.[6] Similarly, the coordinating ability of a directing group can be insufficient; consider using a stronger one if applicable.[6]
-
Side Reactions: Under certain conditions, such as with very strong bases, an alternative mechanism like benzyne formation can occur, leading to a mixture of regioisomers.[7]
-
Issue 2: My reaction has a low yield or does not go to completion.
-
Question: My reaction is sluggish, and a significant amount of starting material remains even after a long reaction time. How can I improve the conversion?
-
Answer: Low conversion can stem from several factors related to reaction conditions and the intrinsic reactivity of your substrates.
-
Reaction Temperature: Many substitution reactions, particularly nucleophilic aromatic substitutions (SNAr), have a significant activation energy barrier and require heating.[7] If the reaction is proceeding slowly at room temperature, a gradual increase in temperature while monitoring progress can significantly improve the rate and yield.[7]
-
Reaction Time: The reaction may simply need more time to reach completion. A time-course study, where aliquots are taken and analyzed at different intervals, is recommended to determine the optimal duration.[6]
-
Substrate Activation: For SNAr reactions, the aromatic ring must be sufficiently activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[7] If your substrate lacks adequate activation, the reaction will be slow.
-
Solvent Choice: The right solvent can dramatically affect reaction rates. For many substitution reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are preferred because they can enhance the strength of the nucleophile.[7]
-
Leaving Group: The nature of the leaving group is important. For SNAr reactions, the typical reactivity trend for halogens is F > Cl ≈ Br > I.[7] If possible, consider a substrate with a more suitable leaving group.
-
Issue 3: My reaction is producing significant side products.
-
Question: My TLC and NMR analysis show multiple unexpected spots and peaks, indicating the formation of side products. What are common side reactions and how can I minimize them?
-
Answer: The formation of side products is a common issue that can often be mitigated by carefully controlling the reaction conditions and ensuring the purity of your reagents.
-
Product Instability: The desired product may be degrading under the reaction conditions, especially with prolonged heating. Optimizing the reaction time is critical to isolate the product before it decomposes.[6]
-
Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself may compete with your intended nucleophile. It is generally best to use a non-reactive (aprotic) solvent.[7]
-
Multiple Substitutions: If your substrate has more than one leaving group, you may be getting undesired multiple substitutions. To favor mono-substitution, you can use a stoichiometric equivalent of the nucleophile relative to the substrate.[7]
-
Presence of Water: Trace amounts of water in the reaction mixture can lead to hydrolysis of starting materials or products, particularly if they contain sensitive functional groups like esters or nitriles and the reaction is run at elevated temperatures.[7] Always use anhydrous ("dry") solvents and reagents.
-
Issue 4: I am getting inconsistent results between different batches of the same reaction.
-
Question: I am trying to repeat a reaction, but the regioselectivity and yield are different from the last time. What could be causing this inconsistency?
-
Answer: Inconsistent results are frustrating and often point to subtle variations in experimental setup or materials.
-
Purity of Reagents and Solvents: Trace impurities can interfere with catalysts or alter the reaction pathway. Always use high-purity reagents and anhydrous solvents, and consider using a fresh bottle if you suspect contamination.[6]
-
Temperature Control: Inconsistent heating or stirring can create hot spots or temperature gradients within the reaction vessel, leading to a variable ratio of kinetic and thermodynamic products.[6] Ensure uniform and accurately monitored heating.
-
Atmosphere: Some reactions are sensitive to oxygen or moisture. If your reaction is air-sensitive, ensure it is performed under a consistently inert atmosphere (e.g., nitrogen or argon).[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control?
A1: In a reaction where multiple products can be formed, kinetic control refers to conditions that favor the product that is formed the fastest. This product has the lowest activation energy (Ea). Thermodynamic control refers to conditions that favor the most stable product, which has the lowest Gibbs free energy (ΔG).[1][2] The selection between these pathways is governed by the reaction conditions.[2]
Q2: How can I manipulate reaction conditions to favor the kinetic product?
A2: To favor the kinetic product, you should use conditions that make the reaction irreversible. This is typically achieved by using low reaction temperatures, shorter reaction times, and strong, bulky, or non-equilibrating reagents.[2] At low temperatures, once the product with the lower activation barrier is formed, it does not have enough energy to revert to the intermediate and explore other reaction pathways.[1][4]
Q3: What conditions should I use to favor the thermodynamic product?
A3: To favor the thermodynamic product, you need to ensure the reaction is reversible and can reach equilibrium. This is achieved by using higher reaction temperatures and longer reaction times.[2] These conditions provide enough energy for all reaction pathways to be reversible, allowing the initial kinetic product to revert to the intermediate and eventually settle in the lowest energy state, which is the more stable thermodynamic product.[1]
Q4: How does reaction time specifically influence the product ratio?
A4: At the beginning of a reaction, the kinetic product will always form faster and will be the major component.[2] If the reaction is stopped after a short time, the kinetic product will be isolated. However, if the reaction is allowed to continue (especially at higher temperatures), the product distribution may change over time as the system equilibrates, leading to an increase in the proportion of the more stable thermodynamic product.[8] Therefore, a time-course study is the most effective way to find the optimal duration for maximizing the yield of your desired product.[6]
Data Presentation
Table 1: General Conditions for Kinetic vs. Thermodynamic Control
| Feature | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction (lowest activation energy)[2] | Stability of product (lowest Gibbs free energy)[2] |
| Dominant Product | The product that forms fastest[2] | The most stable product[2] |
| Reaction Temperature | Low[2][3] | High[2][3] |
| Reaction Time | Short[2] | Long (to allow for equilibrium)[2] |
| Reversibility | Irreversible or pseudo-irreversible conditions[2] | Reversible reaction conditions are essential[2] |
Table 2: Example of Temperature Effect on Product Distribution: Addition of HBr to 1,3-Butadiene
This classic example illustrates how temperature directly influences the ratio of the kinetic (1,2-adduct) and thermodynamic (1,4-adduct) products.[1]
| Temperature (°C) | Control Type | 1,2-Adduct (Kinetic Product) % | 1,4-Adduct (Thermodynamic Product) % |
| -15 | Kinetic | 70 | 30 |
| 0 | Kinetic | 60 | 40 |
| 40 | Thermodynamic | 15 | 85 |
| 60 | Thermodynamic | 10 | 90 |
| (Data sourced from Chemistry LibreTexts)[4] |
Experimental Protocols
Protocol: General Method for Optimizing Temperature and Time for Selective Substitution
This protocol provides a systematic approach to determine the optimal conditions for achieving a desired product selectivity.
Objective: To find the ideal reaction temperature and duration to maximize the yield of a specific regioisomer.
Methodology:
-
Literature Review & Baseline Selection:
-
Begin by finding procedures for similar transformations in the literature.
-
Select a starting set of conditions. If no precedent exists, room temperature (approx. 25 °C) is a reasonable starting point.
-
-
Temperature Screening:
-
Set up a series of identical small-scale reactions in parallel.
-
Run each reaction at a different, constant temperature (e.g., 0 °C, 25 °C, 50 °C, and 80 °C).
-
Allow the reactions to proceed for a fixed, predetermined amount of time (e.g., 12 hours).
-
After the fixed time, quench all reactions simultaneously.
-
Analyze the product mixture from each reaction using an appropriate technique (e.g., GC-MS or ¹H NMR) to determine the ratio of the desired product to other isomers and byproducts.[6]
-
-
Time-Course Study:
-
Based on the results from the temperature screen, select the most promising temperature.
-
Set up a larger-scale reaction at this optimal temperature.
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from the reaction mixture.
-
Immediately quench the reaction in each aliquot to halt its progress.
-
Analyze each quenched aliquot to track the formation of the desired product and any byproducts over time. This will reveal the point of maximum yield before potential product degradation occurs.[6]
-
-
Optimization and Confirmation:
-
From the time-course data, identify the optimal reaction duration that provides the best balance of conversion and selectivity.
-
Perform a final, scaled-up reaction using the optimized temperature and time to confirm the results and isolate the product.
-
Visualizations
Diagram 1: Kinetic vs. Thermodynamic Control
Caption: Energy profile illustrating kinetic (faster, less stable) vs. thermodynamic (slower, more stable) pathways.
Diagram 2: Troubleshooting Workflow for Poor Selectivity
Caption: A logical workflow for troubleshooting and resolving issues of poor reaction selectivity.
Diagram 3: Factors Influencing Substitution Selectivity
Caption: Key experimental and molecular factors that govern the outcome of selective substitution reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Validation & Comparative
Interpreting the Elusive Spectra: A Guide to the ¹H and ¹³C NMR of 4,5,6-Trichloropyrimidin-2-amine
For researchers, scientists, and drug development professionals, understanding the nuanced spectral data of novel compounds is paramount. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectra of 4,5,6-trichloropyrimidin-2-amine, leveraging data from structurally similar compounds to illuminate its potential spectral characteristics. While direct experimental data for this specific molecule is not publicly available, this guide offers a robust framework for interpretation based on established principles and comparative data.
The substitution pattern of this compound, featuring three electron-withdrawing chlorine atoms and an electron-donating amino group on the pyrimidine ring, creates a unique electronic environment. This environment dictates the chemical shifts observed in its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. By comparing predicted and experimental data from analogous compounds, we can anticipate the spectral features of the title compound.
Predicted and Comparative NMR Data
To forecast the ¹H and ¹³C NMR spectra of this compound, we can draw comparisons with the predicted data for 2-amino-4,6-dichloropyrimidine and experimental data for other substituted pyrimidines.
Due to the absence of protons directly attached to the pyrimidine ring in this compound, the ¹H NMR spectrum is expected to be relatively simple. The primary signal will arise from the protons of the amino group (-NH₂). The chemical shift of these protons can be influenced by solvent, concentration, and temperature, and they typically appear as a broad singlet.
The ¹³C NMR spectrum will be more informative, with distinct signals for each of the four carbon atoms in the pyrimidine ring. The chemical shifts of these carbons are significantly influenced by the attached substituents. The chlorine atoms will cause a downfield shift (higher ppm) for the carbons they are attached to (C4, C5, and C6) due to their electron-withdrawing nature. The amino group at the C2 position, being an electron-donating group, will cause an upfield shift (lower ppm) for C2 compared to the chloro-substituted carbons.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2-amino-4,6-dichloropyrimidine, which serves as a primary reference for interpreting the spectra of this compound.
| Compound | Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| 2-Amino-4,6-dichloropyrimidine | ¹H | -NH₂ | ~7.0 - 8.0 | Broad Singlet |
| ¹H | H-5 | ~6.5 - 7.5 | Singlet | |
| ¹³C | C2 | Not specified | - | |
| ¹³C | C4/C6 | Not specified | - | |
| ¹³C | C5 | Not specified | - |
Note: Predicted data for 2-amino-4,6-dichloropyrimidine is sourced from commercially available datasets and should be considered as an estimation.[1]
Experimental Protocols
Accurate and reproducible NMR data acquisition is crucial for correct spectral interpretation. The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) that completely dissolves the sample. The choice of solvent can influence the chemical shifts, especially for exchangeable protons like those in an amino group.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine qualitative spectra, the residual solvent peak is often used for referencing.
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): Typically 16 to 64 scans for a good signal-to-noise ratio.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Longer delays may be necessary for quaternary carbons.
-
-
Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to the residual solvent peak or the internal standard.
Logical Workflow for Spectral Interpretation
The process of interpreting the NMR spectra of this compound involves a logical progression from data acquisition to structural elucidation, supported by comparative analysis.
Caption: Logical workflow for NMR spectral interpretation.
This guide provides a foundational understanding for interpreting the ¹H and ¹³C NMR spectra of this compound. By leveraging comparative data and adhering to rigorous experimental protocols, researchers can confidently approach the structural elucidation of this and other novel chemical entities.
References
Confirming the Structure of 4,5,6-Trichloropyrimidin-2-amine Derivatives: A Comparative Guide to Mass Spectrometry and Other Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other key spectroscopic techniques for the structural elucidation of 4,5,6-trichloropyrimidin-2-amine and its derivatives. Experimental data from closely related compounds and established spectroscopic principles are presented to offer a comprehensive framework for analysis.
The structural integrity of synthesized molecules, particularly in the context of drug discovery and development, is a critical quality attribute. For N-heterocyclic compounds like this compound, a combination of analytical techniques is often employed to provide orthogonal data, ensuring a high degree of confidence in the assigned structure. This guide focuses on the utility of mass spectrometry (MS) in comparison to Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of this class of compounds.
Comparative Spectroscopic Data Analysis
The following sections detail the expected and observed spectroscopic data for this compound and its derivatives. Data for the closely related 4,5,6-trichloropyrimidine-2-carboxamide is included to provide a tangible experimental reference.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Expected Data for this compound:
| Ionization Mode | Expected m/z | Interpretation |
| EI | 197/199/201 | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for three chlorine atoms. |
| ESI (+) | 198/200/202 | Protonated molecule [M+H]⁺, exhibiting the isotopic signature of three chlorine atoms. |
Fragmentation Patterns: The fragmentation of this compound is expected to proceed through the loss of chlorine atoms, elimination of HCN or its equivalents from the pyrimidine ring, and fragmentation of the amino group.[2] The presence of multiple chlorine atoms will result in complex but informative isotopic patterns for the fragment ions.
Experimental Data for 4,5,6-Trichloropyrimidine-2-carboxamide: [1]
| Ionization Mode | Observed m/z | Interpretation |
| MALDI-TOF | 229 (M⁺ + 4, 34%) | Isotopic peaks of the molecular ion. |
| 226 (M⁺ - H + 2, 100%) | ||
| 224 (M⁺ - H, 91%) | ||
| 207 (M⁺ - H₂O, 37%) | Fragment ion due to loss of water. |
This data for the carboxamide derivative demonstrates the characteristic isotopic pattern for three chlorine atoms and provides insight into potential fragmentation pathways, such as the loss of small neutral molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected Data for this compound:
| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Interpretation |
| ¹H | ~5.0-7.0 ppm | Broad singlet | Protons of the primary amine (NH₂). The chemical shift can be concentration-dependent. |
| ¹³C | ~160-165 ppm | Singlet | C2 carbon attached to the amino group. |
| ~150-158 ppm | Singlet | C4 and C6 carbons attached to chlorine atoms. | |
| ~125-135 ppm | Singlet | C5 carbon attached to a chlorine atom. |
Experimental Data for 4,5,6-Trichloropyrimidine-2-carboxamide (in acetone-d₆): [1]
| Nucleus | Observed Chemical Shift (δ) | Interpretation |
| ¹H | 8.04 ppm (br s, 1H), 7.32 ppm (br s, 1H) | Diastereotopic protons of the amide functionality. |
| ¹³C | 161.9, 160.6, 155.8, 131.1 ppm | Four quaternary carbon resonances. The signal at 160.6 ppm is typical for an amide C=O. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine. |
| 1650-1580 | Medium | N-H bending (scissoring) of the primary amine. |
| 1600-1450 | Medium-Strong | C=C and C=N stretching of the pyrimidine ring. |
| 850-550 | Strong | C-Cl stretching. |
Experimental Data for 4,5,6-Trichloropyrimidine-2-carboxamide: [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3402, 3291, 3219, 3167 | Weak | N-H stretching of the amide. |
| 1686 | Strong | C=O stretching of the amide. |
Experimental Protocols
Mass Spectrometry (LC-MS/MS)
A general protocol for the analysis of pyrimidine derivatives by LC-MS/MS is as follows:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20-40 V (can be optimized to induce in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Gas Flow: Optimize desolvation and cone gas flows for the specific instrument.
-
Data Acquisition: Acquire full scan data to identify the molecular ion and perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation patterns.
-
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for structural confirmation and the decision-making process based on different ionization techniques in mass spectrometry.
Caption: General experimental workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Decision-making process for selecting an appropriate mass spectrometry ionization technique.
References
Comparative Analysis of Novel 4,5,6-Trichloropyrimidin-2-amine Analogs: A Guide to Anticancer and Antimicrobial Activities
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of novel 4,5,6-trichloropyrimidin-2-amine analogs. While specific data on a wide range of these particular analogs remains limited in publicly available research, this guide synthesizes the available information on closely related pyrimidine derivatives to offer insights into their potential as anticancer and antimicrobial agents. The content herein is supported by experimental data from various studies on similar pyrimidine scaffolds.
The pyrimidine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The this compound framework presents a unique starting point for the development of novel therapeutic agents due to its multiple reactive sites, allowing for diverse structural modifications. This guide will explore the biological screening of analogs derived from this core structure, drawing comparisons with other relevant pyrimidine-based compounds.
Anticancer Activity Screening
The antiproliferative activity of pyrimidine derivatives is a major area of investigation in cancer research. Analogs are commonly screened against a panel of human cancer cell lines to determine their cytotoxic effects and to elucidate their structure-activity relationships (SAR).
Comparative Cytotoxicity Data
| Compound ID | PLK4 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | BT474 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 8h | 0.0067 | - | - | - |
| 3b | 0.0312 | - | - | - |
| 3r | 0.0174 | - | - | - |
Note: Specific IC₅₀ values for the cell lines for all compounds were not provided in the source material. The table showcases the potent enzymatic inhibition of PLK4 by these pyrimidin-2-amine derivatives, suggesting their potential as anticancer agents.
In another study on sorafenib derivatives, which contain a pyridine-2-carboxamide moiety, several compounds demonstrated significant antiproliferative activity against a panel of cancer cell lines.[2] The IC₅₀ values for the most active compounds are presented below, offering a comparison for potential cytotoxicity of pyrimidine-based amides.
| Compound ID | L1210 (Leukemia) IC₅₀ (µM) | CEM (Leukemia) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |
| 4a | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 4b | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 4c | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 4d | 4.3 ± 0.5 | 3.0 ± 0.3 | 3.2 ± 0.4 |
| 4e | 1.9 ± 0.2 | 1.5 ± 0.1 | 1.6 ± 0.1 |
| Sorafenib | 4.3 (Median) | 4.3 (Median) | 4.3 (Median) |
These findings underscore the potential of pyrimidine-based scaffolds in achieving potent anticancer activity, often comparable to or exceeding that of established drugs.
Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have shown promise in this area, with various analogs exhibiting activity against a range of bacteria and fungi.
Comparative Antimicrobial Data
Although specific data on this compound analogs is scarce, studies on other substituted pyrimidines provide a basis for comparison. For example, a series of chloropyrazine-tethered pyrimidine derivatives were evaluated for their antimicrobial activity.[3] The minimum inhibitory concentrations (MIC) for the most potent compounds are detailed below.
| Compound ID | Target Organism | MIC (µM) |
| 31 | S. aureus | 45.37 |
| 31 | E. coli | 45.37 |
| 31 | A. niger | 45.37 |
| 31 | C. tropicalis | 45.37 |
| 25 | S. aureus | 48.67 |
| 25 | E. coli | 48.67 |
| 30 | S. aureus | 50.04 |
| 30 | E. coli | 50.04 |
These results indicate that substituted pyrimidines can possess broad-spectrum antimicrobial activity. Further functionalization of the this compound core with various aryl and alkyl groups could lead to the discovery of potent new antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validity of the biological screening data, detailed experimental protocols are essential. The following are standard methodologies used for assessing the anticancer and antimicrobial activities of novel compounds.
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][4][5][6]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, diagrams can be generated using the DOT language.
Potential Kinase Inhibition Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound analogs.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Analysis of 4,5,6-Trichloropyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 4,5,6-trichloropyrimidin-2-amine, a scaffold of interest in medicinal chemistry, a variety of analytical techniques are employed to determine their precise three-dimensional structure and physicochemical properties. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the analysis of these compounds, supported by experimental data and detailed protocols.
Structural Analysis: X-ray Crystallography vs. Spectroscopic Methods
The definitive determination of a molecule's atomic arrangement in the solid state is achieved through single-crystal X-ray crystallography. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR). However, obtaining suitable crystals can be a significant bottleneck. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable structural information on molecules in solution or bulk, and are often more readily applied.
This guide uses two closely related aminopyrimidine derivatives as case studies to compare these analytical approaches:
-
X-ray Crystallography: 4-Chloro-6-methoxypyrimidin-2-amine, a dichlorinated analog, provides a clear example of the rich structural detail obtainable from X-ray diffraction.
-
Spectroscopic Analysis: 4,5,6-Trichloropyrimidine-2-carboxamide, a direct derivative of the target scaffold, illustrates the power of NMR and IR spectroscopy in elucidating key structural features.
Quantitative Data Comparison
The following tables summarize the key quantitative data obtained from the X-ray crystallographic analysis of 4-chloro-6-methoxypyrimidin-2-amine and the spectroscopic analysis of 4,5,6-trichloropyrimidine-2-carboxamide.
Table 1: Crystallographic Data for 4-Chloro-6-methoxypyrimidin-2-amine [1][2]
| Parameter | Value |
| Chemical Formula | C₅H₆ClN₃O |
| Molecular Weight | 159.58 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.7683(2) Å, b = 16.4455(2) Å, c = 10.7867(2) Å |
| β = 94.550(1)° | |
| Unit Cell Volume | 666.36(4) ų |
| Z | 4 |
| Density (calculated) | 1.591 Mg/m³ |
Table 2: Selected Bond Lengths and Angles for 4-Chloro-6-methoxypyrimidin-2-amine [1][2]
| Bond/Angle | Length (Å) / Degrees (°) |
| Cl1 - C4 | 1.745(1) |
| N1 - C2 | 1.341(1) |
| N1 - C6 | 1.332(1) |
| C2 - N3 | 1.338(1) |
| C4 - C5 | 1.385(1) |
| C5 - C6 | 1.381(1) |
| C6 - O1 | 1.349(1) |
| C6 - N1 - C2 | 116.1(1) |
| N1 - C2 - N3 | 122.9(1) |
| Cl1 - C4 - C5 | 115.4(1) |
Table 3: Spectroscopic Data for 4,5,6-Trichloropyrimidine-2-carboxamide [3][4]
| Technique | Observed Peaks/Shifts | Interpretation |
| **FTIR (cm⁻¹) ** | 3402, 3291, 3219, 3167 | N-H stretching vibrations of the amide group. |
| 1686 | C=O stretching vibration of the amide group. | |
| ¹H NMR (ppm) | 8.04 (broad singlet), 7.32 (broad singlet) | Two diastereotopic protons of the amide (NH₂). |
| ¹³C NMR (ppm) | 161.9, 160.6, 155.8, 131.1 | Quaternary carbons of the pyrimidine ring and the amide carbonyl. |
Experimental Protocols
X-ray Crystallography of 4-Chloro-6-methoxypyrimidin-2-amine[1]
-
Crystal Growth: A hot ethanol solution (20 ml) of 2-amino-4-chloro-6-methoxypyrimidine (36 mg) was prepared by warming on a magnetic stirrer hotplate. The solution was then allowed to cool slowly to room temperature. Single crystals suitable for X-ray diffraction appeared from the mother liquor after several days.
-
Data Collection: A suitable crystal was mounted on a Bruker SMART APEXII CCD area-detector diffractometer. The data was collected at 100 K using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. N-bound hydrogen atoms were located in a difference Fourier map and refined freely. Other hydrogen atoms were placed in geometrically calculated positions.
Synthesis and Spectroscopic Analysis of 4,5,6-Trichloropyrimidine-2-carboxamide[3][4]
-
Synthesis: To stirred concentrated sulfuric acid (2 mL) at approximately 20 °C, 4,5,6-trichloropyrimidine-2-carbonitrile (104 mg, 0.500 mmol) was added. The mixture was stirred at this temperature for 6 hours. The reaction mixture was then poured into crushed ice and extracted with dichloromethane (5 x 10 mL). The combined organic layers were dried over Na₂SO₄, and the solvent was removed in vacuo to yield the product.
-
FTIR Spectroscopy: The infrared spectrum was recorded on an FTIR spectrometer. The solid sample was analyzed directly using a Ge ATR accessory.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using acetone-d₆ as the solvent. Chemical shifts are reported in ppm relative to the residual solvent peak.
Visualization of Workflows and Signaling Pathways
To further illustrate the processes and potential biological context of these compounds, the following diagrams are provided.
Many 2-aminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[5][6][7][8][9] Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified, hypothetical signaling pathway where a this compound derivative acts as a kinase inhibitor.
Conclusion
The structural analysis of this compound derivatives relies on a complementary set of analytical techniques. While X-ray crystallography provides unparalleled detail of the solid-state structure, its application is dependent on the ability to grow high-quality crystals. Spectroscopic methods, particularly NMR and IR, are indispensable for routine characterization, providing rapid and robust structural information. The choice of analytical method will ultimately depend on the specific research question and the nature of the material being studied. The potential for these compounds to act as kinase inhibitors underscores the importance of detailed structural analysis in the design of novel therapeutic agents.
References
- 1. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts for Carbon-Carbon Bond Formation with 4,5,6-Trichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic systems for the synthesis of substituted 2-aminopyrimidines, complete with experimental data and protocols.
The strategic functionalization of the pyrimidine core is a cornerstone in medicinal chemistry and materials science. The molecule 4,5,6-trichloropyrimidin-2-amine serves as a versatile scaffold, offering multiple reactive sites for the introduction of diverse molecular fragments through carbon-carbon (C-C) bond-forming cross-coupling reactions. The choice of an appropriate catalyst is paramount to achieving high yields, selectivity, and efficiency in these transformations. This guide provides an objective comparison of various catalytic systems for several key C-C bond-forming reactions with this compound and its close analogs, supported by experimental data from the scientific literature.
Catalyst Performance in C-C Coupling Reactions
The following sections summarize the performance of different catalysts in Suzuki-Miyaura, Sonogashira, Negishi, Stille, and Heck coupling reactions involving polychlorinated pyrimidines. This data, compiled from various studies, offers a comparative overview to guide catalyst selection. Direct comparison of yields should be approached with the understanding that reaction conditions, substrates, and ligands can vary between studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used and robust method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. For a substrate like this compound, the site-selectivity of the coupling is a critical consideration.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,4,5,6-Tetrachloropyrimidine
| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Phenylboronic acid (1.1) | Pd(PPh₃)₂Cl₂ (3) | 2M aq. K₂CO₃ | Dioxane | 80 | 2 | 6-Phenyl-2,4,5-trichloropyrimidine | 95 |
| 2 | Phenylboronic acid (2.2) | Pd(PPh₃)₂Cl₂ (3) | 2M aq. K₂CO₃ | Dioxane | 80 | 5 | 4,6-Diphenyl-2,5-dichloropyrimidine | 92 |
| 3 | Phenylboronic acid (3.3) | Pd(PPh₃)₂Cl₂ (5) | 2M aq. K₂CO₃ | Dioxane | 100 | 8 | 2,4,6-Triphenyl-5-chloropyrimidine | 85 |
| 4 | Phenylboronic acid (4.4) | Pd(PPh₃)₂Cl₂ (5) | 2M aq. K₂CO₃ | Dioxane | 100 | 8 | 2,4,5,6-Tetraphenylpyrimidine | 82 |
Data sourced from a study on the site-selective Suzuki-Miyaura reactions of 2,4,5,6-tetrachloropyrimidine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Table 2: Typical Catalysts and Conditions for Sonogashira Coupling of Halopyrimidines
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | CuI | Triethylamine (TEA) | THF or DMF | Room Temp. to 80 |
| PdCl₂(PPh₃)₂ / PPh₃ | CuI | Diisopropylethylamine (DIPEA) | Acetonitrile | Room Temp. to 80 |
| Pd(OAc)₂ / Xantphos | CuI | Cs₂CO₃ or K₂CO₃ | Toluene | 80 - 110 |
| [Pd(cinnamyl)Cl]₂ / cBRIDP (copper-free) | - | TEA | Water (with surfactant) | 45 |
This table summarizes common catalyst systems and conditions for the Sonogashira coupling of various halo-heterocycles, which can be adapted for this compound.[1]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance.
Table 3: Nickel-Catalyzed Negishi Coupling of 6-Chloropurines
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | NiCl₂(dme) (10) | THF | Room Temp. | 1 | 95 |
| 2 | 4-Methoxyphenylzinc chloride | NiCl₂(dme) (10) | THF | Room Temp. | 1 | 98 |
| 3 | 2-Thienylzinc chloride | NiCl₂(dme) (10) | THF | Room Temp. | 1 | 96 |
Data from a study on the Negishi cross-coupling of 6-chloropurines, demonstrating the potential for high efficiency with related heterocyclic chlorides.[2]
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant consideration.
Table 4: Palladium-Catalyzed Stille Coupling of Aryl Halides
| Catalyst System | Ligand | Additive | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | - | Toluene or DMF | 80 - 110 |
| Pd₂(dba)₃ | P(o-tol)₃ | - | Chlorobenzene | 130 |
| Pd(OAc)₂ | - | DABCO | DMF | 100 |
| PdCl₂(PPh₃)₂ | - | CuI | NMP | 80 |
This table presents various catalyst systems commonly employed for the Stille coupling of aryl halides.[3]
Heck Coupling
The Heck reaction forms a C-C bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[4]
Table 5: Palladium-Catalyzed Heck Coupling of Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile or DMF | 80 - 140 |
| PdCl₂ | - | K₂CO₃ | NMP | 100 - 150 |
| Pd(PPh₃)₄ | - | NaOAc | DMAc | 120 |
This table outlines typical conditions for the Heck reaction with aryl halides, which can serve as a starting point for optimization with this compound.[4]
Experimental Protocols
Detailed methodologies for the key C-C bond-forming reactions are provided below to facilitate experimental design and replication.
General Procedure for Suzuki-Miyaura Coupling of 2,4,5,6-Tetrachloropyrimidine
To a solution of 2,4,5,6-tetrachloropyrimidine (1.0 mmol) in dioxane (10 mL) is added the corresponding arylboronic acid (1.1-4.4 equiv.), a 2M aqueous solution of K₂CO₃ (3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%). The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated to the desired temperature (80-100 °C) for the specified time (2-8 hours). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of a Halopyrimidine
In a flame-dried Schlenk flask under an inert atmosphere, the halopyrimidine (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%) are combined. Anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine, 2-3 equiv.) are added. The reaction mixture is then stirred at the appropriate temperature (room temperature to 80 °C) until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[1]
General Procedure for Nickel-Catalyzed Negishi Coupling of a Heterocyclic Chloride
To a solution of the heterocyclic chloride (1.0 equiv.) in anhydrous THF under an inert atmosphere is added the nickel catalyst (e.g., NiCl₂(dme), 10 mol%). The organozinc reagent (1.1-1.5 equiv., prepared separately or in situ) is then added dropwise at room temperature. The reaction is stirred at room temperature for the required time (typically 1-4 hours). The reaction is then quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by chromatography.[2]
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in these catalytic C-C bond formations, the following diagrams, generated using the DOT language, illustrate a generalized catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
In Vitro Efficacy of 4,5,6-Trichloropyrimidin-2-amine-Based Compounds: A Comparative Analysis
Initial investigations into the in vitro efficacy of compounds based on the 4,5,6-trichloropyrimidin-2-amine scaffold have not yielded specific biological activity data in publicly available research. While the broader class of pyrimidine derivatives has been extensively studied for potential therapeutic applications, particularly in oncology, data for this specific trichlorinated amine core structure remains elusive. This guide, therefore, serves to highlight the current lack of published data and outlines the general methodologies and potential signaling pathways that would be relevant for the future evaluation of such compounds.
The pyrimidine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The substitution pattern on the pyrimidine ring plays a crucial role in determining the compound's biological target and overall efficacy. The presence of chlorine atoms, as in the 4,5,6-trichloro-substituted scaffold, can significantly influence the compound's reactivity and potential for covalent interactions with biological targets, a strategy employed in some targeted therapies. Furthermore, the 2-amino group provides a key point for further chemical modification to explore structure-activity relationships.
Potential Alternative Compounds and Methodologies
In the absence of direct data, this guide will reference methodologies and findings from studies on structurally related chloro-pyrimidine derivatives to provide a framework for future research. For instance, studies on 2-amino-4-chloro-pyrimidine derivatives have demonstrated their potential as anticancer agents, with reported efficacy against various cancer cell lines.
Data Presentation
As no quantitative data for this compound-based compounds is currently available, the following table is presented as a template for how such data would be structured for comparative analysis.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Selectivity Index | Reference |
| TPA-Derivative 1 | e.g., MCF-7 (Breast) | Data Not Available | e.g., Doxorubicin | Data Not Available | Data Not Available | N/A |
| TPA-Derivative 2 | e.g., HCT116 (Colon) | Data Not Available | e.g., 5-Fluorouracil | Data Not Available | Data Not Available | N/A |
| TPA-Derivative 3 | e.g., A549 (Lung) | Data Not Available | e.g., Cisplatin | Data Not Available | Data Not Available | N/A |
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and comparison of in vitro efficacy. The following are standard methodologies that would be employed to assess the anticancer potential of novel this compound-based compounds.
Cell Viability and Cytotoxicity Assays
1. MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the medium is removed, and MTT solution is added to each well.
-
After incubation to allow formazan formation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
-
2. Sulforhodamine B (SRB) Assay: The SRB assay is a cell density-based assay.
-
Principle: SRB is a bright pink aminoxanthene dye with two sulfonic groups that can bind to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Procedure:
-
Cells are seeded and treated in 96-well plates as in the MTT assay.
-
After treatment, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are then stained with SRB solution.
-
Unbound dye is removed by washing, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Cells are treated with the test compounds.
-
After incubation, cells are harvested and washed.
-
Cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mandatory Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be targeted by this compound-based compounds, based on the known mechanisms of other pyrimidine derivatives.
Caption: Experimental workflow for evaluating in vitro anticancer efficacy.
Caption: Potential signaling pathway targeted by pyrimidine-based kinase inhibitors.
A Head-to-Head Comparison of Synthesis Routes for Substituted Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2][3][4] Its versatility as a bioisostere for the adenine base of ATP allows for potent and selective inhibition of various protein kinases.[2] Consequently, the efficient synthesis of substituted aminopyrimidines is a critical endeavor in drug discovery.
This guide provides a head-to-head comparison of three prominent synthesis routes, offering an objective look at their performance, supported by experimental data and detailed protocols. We will compare a modern nucleophilic aromatic substitution (SNAr) approach, a classical condensation reaction with guanidine under microwave irradiation, and the traditional Pinner synthesis.
Quantitative Performance Comparison
The choice of synthetic route often depends on a trade-off between yield, reaction time, substrate scope, and reaction conditions. The following table summarizes the quantitative performance of the three selected methods for synthesizing a representative substituted aminopyrimidine.
| Parameter | Route A: SNAr on Dichloropyrimidine | Route B: Microwave-Assisted Guanidine Condensation | Route C: Pinner Synthesis |
| Starting Materials | 2-Amino-4,6-dichloropyrimidine, Substituted Amine | β-Ketoester, Guanidine Hydrochloride | β-Diketone, Amidine |
| Key Reagents/Catalysts | Triethylamine (Base) | Potassium Carbonate (Base) | Acid or Base Catalyst |
| Solvent | Solvent-Free | Solvent-Free | Typically an alcohol (e.g., Ethanol) |
| Temperature | 80–90 °C[1][5] | 120-150 °C (Microwave) | Reflux |
| Reaction Time | 2–6 hours | 10–30 minutes | 4–12 hours |
| Typical Yield | Good to Excellent (85–95%)[1][5] | Good (70–85%)[6] | Moderate to Good (60–80%) |
| Workup/Purification | Filtration, Crystallization | Addition of water, Filtration | Solvent evaporation, Crystallization |
Synthesis Route Overviews
The logical flow of each synthetic strategy highlights their fundamental differences in constructing the pyrimidine core.
Experimental Protocols
Route A: Nucleophilic Aromatic Substitution on a Dichloropyrimidine
This method is highly effective for synthesizing 4-substituted-2-aminopyrimidines from commercially available materials. The reaction proceeds under solvent-free conditions, simplifying purification.[1][5]
General Procedure:
-
Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol, 1 equivalent) is mixed with a substituted amine (3 mmol, 1 equivalent) in a round-bottom flask.
-
Triethylamine (6 mmol, 2 equivalents) is added to the mixture to act as a base.
-
The reaction mixture is heated to 80–90 °C with stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Upon completion (typically 2-6 hours), the mixture is cooled to room temperature.
-
Distilled water is added to the reaction mixture, causing the product to precipitate.
-
The solid precipitate is collected by vacuum filtration, washed with water, and dried.
-
The crude product is purified by crystallization from ethanol to yield the final substituted aminopyrimidine.[5]
Route B: Microwave-Assisted Guanidine Condensation
This approach modernizes the classical condensation of guanidine with a β-dicarbonyl compound by using microwave irradiation to dramatically reduce reaction times.[6] It is a one-step method for creating the core 2-aminopyrimidine ring.
General Procedure:
-
A β-ketoester (1 mmol, 1 equivalent), guanidine hydrochloride (1.2 mmol, 1.2 equivalents), and potassium carbonate (2 mmol, 2 equivalents) are added to a microwave reaction vial.
-
The vial is sealed and placed in a microwave reactor.
-
The mixture is irradiated at a constant temperature (e.g., 140 °C) for 15-20 minutes.
-
After the reaction, the vial is cooled to room temperature.
-
The solid residue is suspended in water (20 mL) and stirred for 10 minutes.
-
The resulting solid is collected by vacuum filtration, washed with water, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Route C: Pinner Synthesis
The Pinner synthesis is a classic and versatile method for preparing pyrimidines through the condensation of 1,3-dicarbonyl compounds with amidines, often catalyzed by an acid or base.[7][8]
General Procedure:
-
An amidine hydrochloride (10 mmol, 1 equivalent) is dissolved in 50 mL of absolute ethanol in a round-bottom flask.
-
A solution of sodium ethoxide in ethanol is added until the mixture becomes slightly basic.
-
A 1,3-dicarbonyl compound, such as acetylacetone (10 mmol, 1 equivalent), is added to the flask.
-
The reaction mixture is heated to reflux and maintained for 4-6 hours.
-
The reaction is cooled, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in a minimal amount of cold water and neutralized with acetic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from an appropriate solvent to yield the pure substituted pyrimidine.
Biological Context: Aminopyrimidines as Kinase Inhibitors
Substituted aminopyrimidines are exceptionally prevalent in the field of kinase inhibitors.[2][9] Their structure allows them to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket of kinases, effectively blocking the enzyme's activity and disrupting downstream signaling.[10] This mechanism is central to the therapeutic effect of many targeted cancer therapies. Deregulated kinase signaling, for instance in the EGFR pathway, is a hallmark of many cancers.[2][11]
Conclusion
The synthesis of substituted aminopyrimidines can be approached through various effective routes.
-
Nucleophilic Aromatic Substitution (Route A) stands out for its high yields and operational simplicity, particularly when starting from functionalized dihalopyrimidines. Its main advantage is the direct and clean installation of a substituted amino group.
-
Microwave-Assisted Guanidine Condensation (Route B) offers a significant advantage in speed, reducing reaction times from hours to minutes. This makes it highly suitable for rapid library synthesis and high-throughput screening applications.
-
The Pinner Synthesis (Route C) remains a reliable and versatile classical method with a broad substrate scope, allowing for the construction of the pyrimidine ring from fundamental building blocks.
The optimal choice will depend on the specific target molecule, available starting materials, and desired laboratory throughput. For drug discovery programs, the speed of Route B and the high efficiency of Route A are particularly compelling.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Validating the Mechanism of Action for a 4,5,6-Trichloropyrimidin-2-amine-Derived Drug Candidate: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for validating the mechanism of action of a hypothetical 4,5,6-trichloropyrimidin-2-amine-derived drug candidate, designated as TCP-2A , a putative inhibitor of the PI3K/Akt signaling pathway. The guide objectively compares the projected performance of TCP-2A with established kinase inhibitors, provides detailed experimental protocols for validation, and includes visualizations of key pathways and workflows.
Postulated Mechanism of Action of TCP-2A
The core chemical scaffold, this compound, is a recognized pharmacophore in the development of kinase inhibitors.[1] Our hypothetical drug candidate, TCP-2A, is designed as a selective inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). By competitively binding to the ATP-binding pocket of PI3Kα, TCP-2A is hypothesized to abrogate the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action is expected to prevent the subsequent activation of Akt and its downstream effectors, ultimately leading to the inhibition of cell proliferation and survival in cancer cells with a hyperactivated PI3K/Akt pathway.[2][3]
Comparative Analysis of Kinase Inhibitors
To validate the efficacy and selectivity of TCP-2A, its performance will be benchmarked against two well-characterized kinase inhibitors:
-
Alpelisib (BYL719): An FDA-approved selective PI3Kα inhibitor, serving as a direct competitor.
-
Taselisib (GDC-0032): A potent PI3K inhibitor with activity against multiple isoforms (α, δ, γ), used to assess isoform selectivity.
Table 1: Comparative Inhibitory Activity against PI3K Isoforms
| Compound | Target Isoform(s) | IC50 (nM) vs. PI3Kα | IC50 (nM) vs. PI3Kβ | IC50 (nM) vs. PI3Kδ | IC50 (nM) vs. PI3Kγ |
| TCP-2A (Hypothetical) | PI3Kα | 5 | 250 | 300 | 450 |
| Alpelisib | PI3Kα | 5 | 1,200 | 290 | 250 |
| Taselisib | PI3Kα, δ, γ | 3.5 | 39 | 1 | 1 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% and are determined by in vitro kinase assays.
Table 2: Cellular Potency in Cancer Cell Lines
| Compound | Cell Line (PIK3CA Mutation) | IC50 (nM) for Cell Viability |
| TCP-2A (Hypothetical) | MCF-7 (E545K) | 25 |
| HCT116 (Wild-Type) | >10,000 | |
| Alpelisib | MCF-7 (E545K) | 35 |
| HCT116 (Wild-Type) | >10,000 | |
| Taselisib | MCF-7 (E545K) | 15 |
| HCT116 (Wild-Type) | 5,000 |
Cell viability IC50 values are determined using assays such as MTT or CellTiter-Glo after 72 hours of treatment.[4][5]
Experimental Protocols for Mechanism of Action Validation
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of TCP-2A on the enzymatic activity of purified PI3K isoforms.[6][7][8]
Methodology:
-
Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), phosphatidylinositol 4,5-bisphosphate (PIP2) substrate, ATP, and a detection reagent such as ADP-Glo™.
-
Procedure:
-
A reaction mixture containing the respective PI3K isoform, PIP2, and varying concentrations of the test compound (TCP-2A, Alpelisib, Taselisib) is prepared in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescent signal-based detection reagent like ADP-Glo™.[7]
-
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO) for each inhibitor concentration. IC50 values are determined by fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that TCP-2A inhibits the PI3K/Akt signaling cascade within a cellular context by assessing the phosphorylation status of key downstream proteins.[9][10][11][12]
Methodology:
-
Cell Culture and Treatment: A cancer cell line with a known PIK3CA mutation (e.g., MCF-7) is cultured to 70-80% confluency. The cells are then treated with varying concentrations of TCP-2A or control inhibitors for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[10]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[9]
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[11]
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt Ser473) and a downstream target like S6 ribosomal protein (p-S6).
-
To ensure equal protein loading, the membrane is also probed with antibodies against the total forms of Akt and S6, as well as a housekeeping protein like GAPDH or β-actin.[12]
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein and/or the loading control.
Cell Viability Assay
Objective: To assess the effect of TCP-2A on the proliferation and survival of cancer cells, and to determine its selectivity for cells dependent on the PI3K/Akt pathway.[4][5]
Methodology:
-
Cell Seeding: Cancer cell lines with and without PIK3CA mutations (e.g., MCF-7 and HCT116, respectively) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of TCP-2A and control inhibitors for 72 hours.
-
Viability Assessment: Cell viability is measured using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: This assay quantifies ATP levels, an indicator of cell viability. A reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[4]
-
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are then determined from the dose-response curves.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of TCP-2A.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of PI3K/Akt pathway inhibition.
Logical Relationship Diagram
Caption: Logical framework for validating the mechanism of action of TCP-2A.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro kinase assay [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. In vitro kinase assay [bio-protocol.org]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. licorbio.com [licorbio.com]
Safety Operating Guide
Proper Disposal of 4,5,6-Trichloropyrimidin-2-amine: A Guide for Laboratory Professionals
For immediate release: This document provides critical safety and logistical information for the proper disposal of 4,5,6-Trichloropyrimidin-2-amine (CAS No. 51501-53-2), a compound with significant health and environmental hazards. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and regulatory compliance.
DISCLAIMER: This guide is for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the full Safety Data Sheet (SDS) before handling or disposing of this chemical. Disposal must comply with all local, regional, and national regulations.
Immediate Safety and Hazard Summary
This compound is a hazardous substance requiring careful handling. The primary hazards associated with this compound are summarized below.
Hazard Classification:
| Hazard Category | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | H301 |
| Acute Toxicity, Inhalation (Category 2) | Fatal if inhaled. | H330 |
| Skin Irritation (Category 2) | Causes skin irritation. | H315 |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | H319 |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction. | H317 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. | H335 |
| Acute Aquatic Hazard (Category 1) | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Hazard (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Due to its high toxicity and environmental persistence, this compound is classified as a hazardous waste.[1][2] Improper disposal can lead to severe health consequences and long-term environmental damage.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment (PPE).
Required PPE:
-
Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling powders or creating dust. Work should be conducted in a certified chemical fume hood.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory. Consider a chemically resistant apron for added protection.
Handling Precautions:
-
Avoid all direct contact with the chemical.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation at all times.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The only acceptable disposal method for this compound is through a licensed and approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol: Waste Segregation and Packaging
-
Waste Identification: Clearly identify the waste as "Hazardous Waste: this compound".
-
Container Selection:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EHS department.
-
Keep solids and liquids in separate, appropriate waste containers.
-
-
Packaging:
-
For solid waste (e.g., contaminated filter paper, gloves, weigh boats), double-bag the materials in heavy-duty plastic bags before placing them in the designated solid hazardous waste container.
-
For liquid waste (e.g., solutions containing the compound), use a screw-cap, shatter-resistant container.
-
Ensure the container is securely sealed to prevent leaks or spills.[3]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.[3]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Fatal if Inhaled," "Environmental Hazard").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[3]
-
The storage area should be cool, dry, and well-ventilated.
-
Protocol: Arranging for Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department about the hazardous waste you have generated.
-
Schedule Pickup: Arrange for a hazardous waste pickup. Your EHS department will coordinate with a licensed hazardous waste disposal company.
-
Documentation: Complete all required waste disposal forms and documentation as provided by your EHS department. Maintain a copy for your records.
Emergency Procedures
In case of accidental release or exposure, follow these procedures immediately:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
-
Spills: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. Do not allow the chemical to enter drains or waterways.[1]
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,5,6-Trichloropyrimidin-2-amine
Essential Safety and Handling Guide for 4,5,6-Trichloropyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Due to its structure as a chlorinated aromatic amine, this compound should be handled as a hazardous substance with potential for toxicity and irritation. Based on data for similar compounds, it is prudent to assume the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles that form a tight seal are required.[4] For tasks with a higher splash potential, a face shield should be worn in addition to goggles.[5][6] |
| Skin Protection | - Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for incidental contact.[4][6] For prolonged handling, consider heavier-duty gloves and consult a glove compatibility chart. Always inspect gloves before use and wash hands after removal. - Lab Coat/Coveralls: A flame-retardant lab coat or chemical-resistant coveralls should be worn to protect street clothing and skin.[7][8] |
| Respiratory Protection | All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[7][8] |
| Footwear | Closed-toe shoes are required. For larger scale operations, chemical-resistant boots should be considered.[5][11] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary equipment and reagents before starting.
-
Verify that all containers are properly labeled.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[9]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[3][7]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Do not allow the chemical to enter drains or waterways.[9]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Containerization:
-
Storage and Pickup:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Arrange for pickup by your institution's licensed hazardous waste disposal service.
-
Visual Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
